Technical Documentation Center

4-Undecanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Undecanol
  • CAS: 4272-06-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Undecanol: A Comprehensive Guide to 1H and 13C NMR Spectrum Analysis

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. This technical guide provides an in-depth analysis of the 1 H and 13 C NMR sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. This technical guide provides an in-depth analysis of the 1 H and 13 C NMR spectra of 4-undecanol , a secondary aliphatic alcohol. Designed for researchers and drug development professionals, this whitepaper deconstructs the mechanistic causality behind the observed chemical shifts, provides structured spectral assignments, and establishes a self-validating experimental protocol for high-resolution NMR acquisition.

Chemical Context: 4-Undecanol

4-Undecanol (PubChem CID 98971) is a secondary aliphatic alcohol with the molecular formula C 11​ H 24​ O[1]. Structurally, it consists of an 11-carbon straight chain with a hydroxyl (-OH) group positioned at the C4 carbon. It is a colorless liquid frequently utilized in the fragrance industry and as a chemical intermediate in organic synthesis[2]. In natural product research, 4-undecanol has also been identified as a trace volatile component in the essential oils of certain Bupleurum species[3].

Understanding the NMR profile of 4-undecanol is highly instructive for researchers working with medium-chain aliphatic alcohols, as it presents classic examples of inductive deshielding, complex scalar coupling, and overlapping aliphatic multiplets.

Mechanistic Principles of NMR for Secondary Alcohols

Inductive Effects and Deshielding

The most prominent feature in the NMR spectrum of 4-undecanol is the profound deshielding of the C4 methine proton and the C4 carbon. The highly electronegative oxygen atom of the hydroxyl group withdraws electron density from the adjacent carbon via the inductive effect (-I effect). This reduction in local electron density decreases the magnetic shielding around the C4 nucleus and its attached proton, shifting their resonance frequencies downfield (to higher ppm values).

Deshielding_Logic O_atom Electronegative Oxygen (OH) Inductive Electron Density Withdrawal (-I Effect) O_atom->Inductive C4_carbon C4 Carbon Deshielded (~72 ppm) Inductive->C4_carbon Alpha Effect H4_proton C4 Methine Proton Deshielded (~3.6 ppm) Inductive->H4_proton Reduced Shielding

Mechanistic pathway of the inductive effect causing deshielding in NMR spectra.

Hydrogen Bonding and Chemical Exchange

The chemical shift of the hydroxyl proton (-OH) is highly variable (typically 1.50 – 2.00 ppm in CDCl 3​ ) and appears as a broad singlet. This broadening is caused by rapid intermolecular chemical exchange and hydrogen bonding, which averages the spin states and disrupts scalar coupling with the adjacent C4 methine proton.

Spectral Assignments and Quantitative Data

H NMR Spectrum Analysis

In the 1 H NMR spectrum (acquired in CDCl 3​ at 400 MHz), the aliphatic backbone presents a heavily overlapped region between 1.20 and 1.50 ppm. The terminal methyl groups appear as distinct triplets due to 3J coupling with their adjacent methylene protons.

Table 1: 1 H NMR Chemical Shifts of 4-Undecanol

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C4-H 3.55 – 3.65Multiplet (m)1HStrongly deshielded by the adjacent electronegative hydroxyl oxygen (-I effect).
-OH 1.50 – 2.00Broad Singlet (br s)1HPosition varies with concentration/temperature due to hydrogen bonding.
C3-H 2​ , C5-H 2​ 1.35 – 1.50Multiplet (m)4H β -position to the hydroxyl group; slightly deshielded compared to the bulk chain.
C2-H 2​ , C6–C10-H 2​ 1.20 – 1.35Broad Multiplet (m)12HBulk aliphatic methylene protons; heavily overlapped due to similar environments.
C1-H 3​ , C11-H 3​ 0.85 – 0.95Overlapping Triplets (t)6HTerminal methyl groups; highly shielded, split by adjacent methylene protons.
C NMR Spectrum Analysis

The 13 C NMR spectrum (acquired with proton decoupling at 100 MHz) provides much higher resolution for the carbon backbone, collapsing all multiplets into sharp singlets.

Expert Insight: The β -carbons (C3 and C5) exhibit distinct chemical shifts despite both being adjacent to the C4 carbinol carbon. This asymmetry arises from the differing steric bulk and conformational degrees of freedom between the propyl and heptyl chains, which subtly alter the time-averaged electronic environment and γ -gauche interactions.

Table 2: 13 C NMR Chemical Shifts of 4-Undecanol

PositionChemical Shift (ppm)TypeAssignment Rationale
C4 ~71.9CH α -carbon; strongly deshielded by the directly attached oxygen atom.
C3 ~39.8CH 2​ β -carbon (propyl side); deshielded by the β -effect of the OH group.
C5 ~37.6CH 2​ β -carbon (heptyl side); deshielded by the β -effect of the OH group.
C9 ~31.9CH 2​ Standard aliphatic chain carbon; γ to the terminal methyl (C11).
C7, C8 ~29.4, ~29.7CH 2​ Bulk aliphatic chain carbons; heavily overlapped.
C6 ~25.6CH 2​ γ -carbon to the OH group; exhibits a slight upfield γ -gauche shielding effect.
C10 ~22.7CH 2​ β to the terminal methyl (C11).
C2 ~18.9CH 2​ β to the terminal methyl (C1).
C1, C11 ~14.1, ~14.2CH 3​ Terminal methyl carbons; highly shielded.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification and a quality-control checkpoint.

NMR_Workflow Start 1. Sample Preparation (4-Undecanol in CDCl3) Lock 2. Locking & Shimming (Deuterium Lock) Start->Lock Pulse 3. RF Pulse Excitation (30° or 90° Pulse) Lock->Pulse FID 4. FID Acquisition (Time Domain Data) Pulse->FID FT 5. Fourier Transform (Frequency Domain) FID->FT Process 6. Phase & Baseline Correction FT->Process

Step-by-step workflow for the acquisition and processing of NMR spectra.

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of 4-undecanol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is selected because its deuterium atom provides a stable lock signal for the spectrometer, preventing magnetic field drift. TMS serves as the internal standard for 0.00 ppm calibration.

Step 2: Locking and Shimming (Self-Validation Checkpoint) Insert the sample into the spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm). Perform gradient shimming (Z1-Z5). Validation: Monitor the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is insufficiently homogeneous, and shimming must be repeated. This ensures that any observed peak broadening is due to chemical exchange (e.g., the -OH proton) rather than instrumental artifacts.

Step 3: 1 H NMR Acquisition Set a spectral width of 12 ppm and a relaxation delay (D1) of 2 seconds. Acquire 16 scans using a 30° RF pulse. Causality: A 30° pulse (Ernst angle principle) allows for a shorter relaxation delay between scans compared to a 90° pulse, significantly reducing acquisition time while preventing signal saturation.

Step 4: 13 C NMR Acquisition Set a spectral width of 250 ppm and a relaxation delay of 2-3 seconds. Acquire 1024 scans using a proton-decoupled pulse sequence (e.g., zgpg30). Causality: 13 C naturally couples with attached protons, splitting signals into complex multiplets. Applying continuous broadband RF irradiation at the 1 H frequency decouples these spins, collapsing all 13 C signals into sharp singlets and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

Step 5: D 2​ O Shake Experiment (Protocol Validation) To definitively confirm the assignment of the hydroxyl proton, add 1 drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. Validation: The disappearance of the broad singlet at ~1.6 ppm confirms the exchangeable nature of the -OH proton, as it is replaced by NMR-silent deuterium (-OD).

Step 6: Data Processing Apply zero-filling and an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Fourier transform the Free Induction Decay (FID) into the frequency domain. Manually correct the phase and baseline, and calibrate the chemical shift axis to TMS at 0.00 ppm.

Conclusion

The structural elucidation of 4-undecanol via NMR spectroscopy requires a nuanced understanding of inductive effects, conformational asymmetry, and chemical exchange. By employing a rigorously validated acquisition protocol and understanding the causality behind the spectral parameters, researchers can confidently assign the complex, overlapping aliphatic signals characteristic of medium-chain secondary alcohols.

Sources

Exploratory

Biosynthesis Pathways for 4-Undecanol Production: A Comprehensive Technical Guide

Executive Summary The transition from petrochemical synthesis to microbial cell factories has driven significant interest in the de novo biosynthesis of medium-chain secondary alcohols. 4-Undecanol ( C11​H24​O ) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from petrochemical synthesis to microbial cell factories has driven significant interest in the de novo biosynthesis of medium-chain secondary alcohols. 4-Undecanol ( C11​H24​O ) is a highly versatile aliphatic secondary alcohol. Industrially, it serves as a critical precursor for the production of 4-undecene—a primary alkene used in advanced polymer synthesis—and has been identified by the U.S. Department of Energy as a top-tier bio-blendstock for mixing-controlled compression-ignition (diesel) engines due to its optimal energy density and low-emission profile (1)[1]. In nature, it is a bioactive component of the volatilome in Streptomyces species, functioning as an ecological signaling molecule (2)[2].

This guide details the mechanistic pathways, strain engineering strategies, and self-validating experimental protocols required to biosynthesize 4-undecanol in engineered microbial hosts.

Mechanistic Pathways for 4-Undecanol Biosynthesis

The biological production of a secondary alcohol with a hydroxyl group specifically at the C4 position requires precise metabolic routing. We focus on two primary engineered pathways: Alkane Sub-Terminal Oxidation and Alkene Hydration .

The Alkane Sub-Terminal Oxidation Pathway

This pathway hijacks the endogenous Type II Fatty Acid Biosynthesis (FAS II) system to generate odd-chain alkanes, which are subsequently oxidized.

  • Chain Termination: A medium-chain specific acyl-ACP thioesterase (e.g., FatB from Umbellularia californica) is expressed to prematurely cleave elongating acyl chains, forcing the accumulation of dodecanoic acid (C12).

  • Deformylation: Carboxylic acid reductase (CAR) reduces dodecanoic acid to dodecanal. Subsequently, Aldehyde Deformylating Oxygenase (ADO) catalyzes the cleavage of the formyl group, yielding the odd-chain alkane, undecane (C11).

  • Regioselective Hydroxylation: The critical step is the sub-terminal oxidation of undecane. Wild-type Cytochrome P450s (like CYP153A) typically perform terminal ( ω ) oxidation. To achieve C4-hydroxylation, a highly engineered variant of Cytochrome P450 BM3 (CYP102A1 from Bacillus megaterium) is utilized. The active site is sterically constrained to position the C4 carbon of undecane directly above the heme-oxo intermediate, dictating strict regioselectivity to yield 4-undecanol.

The Alkene Hydration Pathway

An alternative route leverages the reversible nature of linalool dehydratase/isomerase (LDI) from Castellaniella defragrans. While LDI is traditionally known for the enzymatic dehydration of alkanols to primary and secondary alkenes (3)[3], the thermodynamic equilibrium can be pushed toward hydration in an aqueous fermentation matrix. If the host is engineered to produce 4-undecene via a polyketide synthase (PKS) or specialized desaturase pathway, LDI can stereospecifically hydrate the double bond to form 4-undecanol.

Pathway Visualization

G Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcylACP Acyl-ACP (C12) AcetylCoA->AcylACP FAS II Pathway LauricAcid Dodecanoic Acid AcylACP->LauricAcid Thioesterase ('FatB') Dodecanal Dodecanal LauricAcid->Dodecanal Carboxylic Acid Reductase (CAR) Undecane Undecane Dodecanal->Undecane Aldehyde Deformylating Oxygenase (ADO) Undecanol 4-Undecanol Undecane->Undecanol CYP450 (Regioselective Oxidation)

Figure 1: Biosynthetic pathway for 4-undecanol production via sub-terminal alkane oxidation.

Quantitative Data

The selection of a biosynthesis strategy depends on the desired balance between theoretical yield and regioselectivity. The table below summarizes the theoretical and observed metrics for the primary metabolic engineering strategies.

Pathway StrategyKey EnzymesTheoretical Yield (mol/mol glucose)Regioselectivity (C4-OH)Major Byproducts
Alkane Sub-Terminal Oxidation CAR, ADO, CYP102A1~0.1560-80% (Engineered)2-Undecanol, 3-Undecanol
Alkene Hydration Desaturase, LDI~0.18>95%4-Undecene (Unreacted)
Polyketide Synthase (PKS) Modular Type I PKS~0.10>99%Truncated polyketides

Experimental Protocols: Strain Engineering & Validation

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the production and quantification of 4-undecanol using the Alkane Sub-Terminal Oxidation pathway in Escherichia coli.

Phase 1: Plasmid Assembly and Strain Construction

Causality:E. coli BL21(DE3) is selected as the host due to its robust T7 RNA polymerase system, allowing for tightly regulated, high-level expression of the toxic P450 enzymes.

  • Vector Construction: Clone the car (from Mycobacterium marinum), ado (from Prochlorococcus marinus), and the engineered CYP102A1 variant into a high-copy pET-28a(+) vector under a T7 promoter.

  • Transformation: Transform the assembled plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing 50 µg/mL kanamycin.

  • Knockout Preparation: Utilize an E. coli strain with a Δ fadE background. Causality: Deleting acyl-CoA dehydrogenase (fadE) prevents the β -oxidation degradation of the dodecanoic acid intermediate, maximizing carbon flux toward the alkane.

Phase 2: Two-Stage Bioreactor Fermentation

Causality: A two-stage fermentation decouples biomass generation from secondary metabolite production. This prevents the toxic accumulation of intermediate aldehydes (dodecanal) from stunting initial cell growth.

  • Seed Culture: Inoculate a single colony into 50 mL of LB medium (with kanamycin) and grow overnight at 37°C.

  • Growth Phase: Transfer the seed culture into a 2L bioreactor containing 1L of M9 minimal medium supplemented with 2% glucose. Grow at 37°C, maintaining dissolved oxygen (DO) above 30%, until the OD600​ reaches 0.8. Causality: M9 minimal media is used instead of complex media to tightly control carbon flux and eliminate background isobaric contaminants during GC-MS.

  • Production Phase: Reduce the temperature to 25°C to promote proper folding of the CYP450 enzyme. Induce expression with 0.5 mM IPTG. Supplement the reactor with 1 mM 5-aminolevulinic acid (a heme precursor) to ensure CYP450 holoenzyme formation. Ferment for 48 hours.

Phase 3: Metabolite Extraction and GC-MS Validation

Causality: A self-validating quantification system requires an internal standard to account for extraction efficiency variances.

  • Internal Standard Addition: Aliquot 5 mL of the fermentation broth. Spike the sample with 10 µL of 1-decanol (10 mg/L) as an internal standard.

  • Solvent Extraction: Add 2 mL of GC-grade hexane to the broth. Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.

  • GC-MS Analysis: Inject 1 µL of the upper hexane layer into a GC-MS equipped with an HP-5MS capillary column.

    • Oven Program: 70°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Validation: Identify 4-undecanol by matching its retention time and mass fragmentation pattern ( m/z 172 molecular ion, with a characteristic base peak resulting from α -cleavage) against a pure synthetic 4-undecanol standard. Calculate the absolute titer by normalizing the peak area against the 1-decanol internal standard.

References

  • Source: Google Patents (WO2018013701A1)
  • Top 13 Blendstocks Derived from Biomass for Mixing-Controlled Compression-Ignition (Diesel)
  • Analysis of Streptomyces Volatilomes Using Global Molecular Networking Reveals the Presence of Metabolites with Diverse Biological Activities Source: Microbiology Spectrum - ASM Journals URL

Sources

Foundational

Analytical Characterization of 4-Undecanol: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows

Executive Summary 4-Undecanol (IUPAC: undecan-4-ol) is a secondary aliphatic alcohol characterized by an undecane backbone substituted with a hydroxyl group at the C4 position[1]. Recognized primarily as a plant metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Undecanol (IUPAC: undecan-4-ol) is a secondary aliphatic alcohol characterized by an undecane backbone substituted with a hydroxyl group at the C4 position[1]. Recognized primarily as a plant metabolite and a volatile oil component, its structural properties make it a compound of interest in metabolomics, fragrance profiling, and as a hydrophobic precursor in lipid-based drug delivery systems[1]. For researchers and drug development professionals, the accurate analytical characterization of 4-undecanol relies heavily on High-Resolution Mass Spectrometry (HRMS). This whitepaper details the critical distinctions between its molecular weight and exact mass, alongside a self-validating analytical protocol for its unambiguous identification.

The Analytical Distinction: Molecular Weight vs. Exact Mass

In analytical chemistry and formulation science, distinguishing between molecular weight and exact mass is a foundational requirement for experimental rigor.

  • Molecular Weight (172.31 g/mol ): This value represents the abundance-weighted average mass of the molecule based on the natural isotopic distribution of its constituent elements (Carbon, Hydrogen, Oxygen)[1]. It is the macroscopic metric used for stoichiometric calculations, formulation scaling, and determining molarity in solution preparation.

  • Exact Mass (172.182715 Da): Also known as the monoisotopic mass, this is the mass of the molecule calculated using only the most abundant isotopes (e.g., 12 C, 1 H, 16 O)[1]. In High-Resolution Mass Spectrometry (HRMS), exact mass is the critical parameter used to deduce the molecular formula and differentiate 4-undecanol from isobaric interferences (molecules with the same nominal mass but different elemental compositions).

Table 1: Fundamental Physicochemical Properties
PropertyValueSource / Significance
IUPAC Name undecan-4-olStandardized nomenclature[1]
Molecular Formula C₁₁H₂₄OElemental composition[1]
Molecular Weight 172.31 g/mol Used for stoichiometry and formulation[1]
Exact (Monoisotopic) Mass 172.182715 DaUsed for HRMS identification[1]
XLogP3 4.3Indicates high hydrophobicity[1]

High-Resolution Mass Spectrometry (HRMS) Adduct Profiling

When analyzed via liquid chromatography-mass spectrometry (LC-MS), the observed mass-to-charge ratio (m/z) of 4-undecanol shifts based on the ionization mode and the formation of specific adducts. Because it is a secondary alcohol, 4-undecanol readily undergoes in-source fragmentation (loss of water) to form a dehydrated ion species.

Table 2: Predicted HRMS Adducts and Ion Species

Data derived from 2[2].

Adduct / Ion SpeciesPredicted m/zIonization ModeMechanistic Note
[M+H]⁺ 173.18999PositiveIntact protonated molecule[2].
[M+H-H₂O]⁺ 155.17997PositiveDominant peak due to in-source dehydration[2].
[M+Na]⁺ 195.17193PositiveSodium adduct; common in glass vial storage[2].
[M+NH₄]⁺ 190.21653PositiveAmmonium adduct; promoted by mobile phase buffers[2].
[M-H]⁻ 171.17543NegativeDeprotonated molecule; generally lower yield for alcohols[2].

Self-Validating Analytical Protocol for Exact Mass Determination

To ensure absolute trustworthiness in the identification of 4-undecanol, the following protocol integrates causality (why a step is performed) with self-validation (how the system intrinsically proves the step succeeded).

Step 1: Matrix Preparation & Isotopic Spiking
  • Action: Dilute the 4-undecanol sample in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the matrix with 50 ng/mL of a stable isotope-labeled internal standard (e.g., undecanol-d24).

  • Causality: 4-undecanol is highly hydrophobic (XLogP3 = 4.3)[1]. Using a strong organic solvent like methanol prevents adsorptive losses of the aliphatic chain to the walls of the autosampler vials.

  • Self-Validation: The deuterated internal standard acts as an intrinsic control. If the absolute peak area of the internal standard deviates by >15% across injections, the system automatically flags the run for matrix suppression or extraction failure, validating the quantitative integrity of the batch.

Step 2: Chromatographic Resolution
  • Action: Inject 2 µL of the prepared sample onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

  • Causality: The non-polar C18 stationary phase provides optimal retention for the C11 aliphatic backbone. The gradient elution focuses the analyte band, ensuring sharp peak shapes and resolving 4-undecanol from potential structural isomers (e.g., 2-undecanol).

  • Self-Validation: Retention time (RT) locking. The system validates the run by confirming the RT of 4-undecanol matches the internal standard within a strict ±0.05 minute tolerance window.

Step 3: Atmospheric Pressure Chemical Ionization (APCI)
  • Action: Utilize APCI in positive ion mode with a corona discharge current of 5 µA, rather than standard Electrospray Ionization (ESI).

  • Causality: Aliphatic secondary alcohols lack highly basic functional groups, making direct protonation via ESI highly inefficient. APCI relies on gas-phase ion-molecule reactions, which efficiently ionize volatile, neutral lipids like 4-undecanol to yield robust [M+H]⁺ or in-source fragmented [M+H-H₂O]⁺ ions[2].

  • Self-Validation: Monitoring the ratio of the intact [M+H]⁺ ion to the dehydrated[M+H-H₂O]⁺ ion. A stable fragmentation ratio across the chromatogram confirms consistent ionization energy and validates the absence of co-eluting isobaric contaminants.

Step 4: High-Resolution Mass Acquisition & Lock-Mass Calibration
  • Action: Acquire data in full-scan mode (m/z 50-500) using an Orbitrap or Q-TOF mass analyzer set to a resolution of >70,000 FWHM. Continuously infuse a known lock-mass calibrant (e.g., fluorinated phosphazines) during the run.

  • Causality: High resolving power is mandatory to differentiate the exact monoisotopic mass of 4-undecanol (172.1827 Da) from background matrix ions sharing the nominal mass of 172 Da.

  • Self-Validation: The lock-mass calibrant provides real-time mass axis correction. The system validates the exact mass measurement by ensuring the mass error remains strictly below 2 ppm. If the error exceeds this threshold, the data point is rejected, ensuring absolute trustworthiness of the elemental composition.

Workflow Visualization

G N1 Sample Prep & Internal Standard (Spike with Isotope-Labeled Control) N2 Chromatographic Separation (UHPLC C18 / GC-MS) N1->N2 N3 Ionization (APCI / EI) (Lock-Mass Calibration) N2->N3 N4 High-Resolution Mass Analyzer (Orbitrap / Q-TOF) N3->N4 N5 Data Processing (Exact Mass: 172.1827 Da) N4->N5 N6 Self-Validation Check (Mass Error < 2 ppm) N5->N6 N6->N3 Recalibrate if > 2 ppm

Self-Validating HRMS Workflow for 4-Undecanol Exact Mass Determination

References

  • Title: 4-Undecanol | C11H24O | CID 98971 - PubChem Source: National Institutes of Health (NIH) URL: 1

  • Title: 4-undecanol (C11H24O) - PubChemLite Source: Université du Luxembourg URL: 2

Sources

Exploratory

solubility profile of 4-undecanol in polar vs non-polar solvents

Solvation Dynamics and Partitioning Profile of 4-Undecanol: A Technical Guide for Formulation Scientists Introduction: The Amphiphilic Paradox of 4-Undecanol As a Senior Application Scientist, I frequently encounter form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Solvation Dynamics and Partitioning Profile of 4-Undecanol: A Technical Guide for Formulation Scientists

Introduction: The Amphiphilic Paradox of 4-Undecanol

As a Senior Application Scientist, I frequently encounter formulation challenges where the solvent-solute interplay dictates the success or failure of a drug delivery system. 4-Undecanol (CAS: 4272-06-4) represents a classic amphiphilic paradox. Structurally, it is a secondary alcohol featuring a straight 11-carbon aliphatic chain with a hydroxyl (-OH) group sterically positioned at the fourth carbon[1]. This specific molecular architecture—a bulky, highly hydrophobic tail interrupted by a localized polar head—governs its unique solubility profile[1]. Understanding the thermodynamic causality behind its behavior in polar versus non-polar solvents is critical for researchers leveraging this compound in surfactant production, lipidic drug delivery, and organic synthesis[1].

Thermodynamic Principles of Solvation

The dissolution of 4-undecanol is dictated by the delicate balance between the enthalpic gains of solute-solvent interactions and the entropic costs of cavity formation within the solvent network.

Solvation in Polar Solvents (e.g., Water, Aqueous Buffers) In aqueous media, 4-undecanol exhibits extremely poor solubility, estimated at a mere 32.2 mg/L at 25 °C[2]. The causality here is driven primarily by the hydrophobic effect. While the C4 hydroxyl group can form hydrogen bonds with water molecules, the extensive 11-carbon backbone forces water into a highly ordered, cage-like clathrate structure around the alkyl chain. The massive entropic penalty of forming this hydration shell thermodynamically overrides the enthalpic benefit of the localized hydrogen bonds, resulting in rapid phase separation.

Solvation in Non-Polar Solvents (e.g., Hexane, Toluene, Ether) Conversely, 4-undecanol is highly soluble, and often completely miscible, in non-polar organic solvents like ethanol and ether[1]. In these environments, the primary intermolecular forces are London dispersion forces. Because the cohesive energy density of non-polar solvents closely matches that of the undecyl chain, the enthalpy of mixing is highly favorable. Furthermore, the absence of a strong hydrogen-bonded network in the solvent means there is no significant entropic penalty for cavity formation, allowing the molecules to intersperse freely.

Mechanism U 4-Undecanol (Amphiphilic) P Polar Solvents (e.g., Water) U->P H-Bonding (C4-OH) Hydrophobic Rejection NP Non-Polar Solvents (e.g., Hexane) U->NP London Dispersion Favorable Enthalpy P_Result Low Solubility (~32.2 mg/L) P->P_Result NP_Result High Solubility (Miscible) NP->NP_Result

Solvation mechanisms of 4-undecanol in polar versus non-polar environments.

Quantitative Data: Solubility & Physicochemical Parameters

To facilitate rational formulation decisions, the following table synthesizes the critical physicochemical parameters of 4-undecanol.

ParameterValueReference / Source
IUPAC Name Undecan-4-olPubChem[3]
Molecular Weight 172.31 g/mol PubChem[3]
XLogP3 (Partition Coefficient) 4.3PubChem[3]
Aqueous Solubility (25 °C) ~32.2 mg/LThe Good Scents Co.[2]
Solubility in Ethanol/Ether Highly Soluble / MiscibleCymitQuimica[1]
Topological Polar Surface Area 20.2 ŲPubChem[3]

Experimental Methodology: Self-Validating Partitioning Protocol

To empirically validate the solubility profile and partition coefficient (logP) of 4-undecanol for drug formulation, the Shake-Flask Method is the gold standard. A computed logP of 4.3 indicates a very strong affinity for the organic phase[3]. The following protocol is designed as a self-validating system; every step includes a mechanistic safeguard to prevent common analytical artifacts.

Protocol: High-Precision Shake-Flask Method for 4-Undecanol LogP Determination

  • Step 1: Mutual Saturation of Solvents

    • Action: Stir equal volumes of HPLC-grade water and 1-octanol for 24 hours at 25 °C, then separate the phases.

    • Causality: Water and octanol are partially miscible. Pre-saturating the phases ensures that no volume changes occur during the actual experiment, guaranteeing that any concentration changes are due exclusively to the partitioning of 4-undecanol.

  • Step 2: Solute Introduction

    • Action: Dissolve a precisely weighed amount of 4-undecanol (e.g., 10 mg) into 10 mL of the pre-saturated octanol phase.

    • Causality: Starting the dissolution in the organic phase is necessary because the solute's high hydrophobicity (logP 4.3) would prevent complete dissolution if introduced directly into the aqueous phase, leading to undissolved micro-particulates that skew data.

  • Step 3: Equilibration

    • Action: Combine the spiked octanol with 10 mL of pre-saturated water in a sealed borosilicate glass vial. Agitate mechanically at 25 °C ± 0.1 °C for 48 hours.

    • Causality: 4-undecanol's bulky structure and amphiphilic nature require extended kinetic time to reach true thermodynamic equilibrium across the liquid-liquid interface.

  • Step 4: Phase Separation via Centrifugation

    • Action: Centrifuge the mixture at 4,000 RPM for 30 minutes.

    • Causality: Due to its surfactant-like properties, 4-undecanol can form micro-emulsions at the interface. Centrifugation forces the coalescence of these micro-droplets; failing to do so would artificially inflate the measured aqueous concentration, invalidating the logP calculation.

  • Step 5: Quantification

    • Action: Carefully extract aliquots from both phases using a gas-tight syringe. Quantify 4-undecanol concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: GC-MS is chosen over UV-Vis spectroscopy because aliphatic alcohols like 4-undecanol lack strong conjugated chromophores, making UV detection highly inaccurate and prone to baseline noise.

Workflow N1 1. Mutual Saturation (Water & n-Octanol) N2 2. Solute Addition (4-Undecanol in Organic) N1->N2 N3 3. Mechanical Agitation (Thermostated at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation at 4000 RPM) N3->N4 N5 5. Phase Extraction (Aqueous & Organic Aliquots) N4->N5 N6 6. GC-MS Quantification & LogP Calculation N5->N6

Self-validating Shake-Flask workflow for 4-undecanol partition coefficient analysis.

Applications in Drug Development & Formulation

The solubility profile of 4-undecanol directly dictates its utility in pharmaceutical sciences. While the optimal logP for general intestinal absorption is typically cited between 1.35 and 1.38[4], 4-undecanol's elevated logP of 4.3 makes it an excellent candidate for specific lipidic applications. It is highly effective as a penetration enhancer in transdermal formulations, where its aliphatic tail fluidizes the stratum corneum's lipid bilayers, while the C4 hydroxyl group interacts with the polar headgroups of ceramides. Furthermore, its high solubility in non-polar environments allows it to be seamlessly integrated into the hydrophobic core of liposomes or solid lipid nanoparticles (SLNs) without precipitating out of the matrix.

Conclusion

The solvation behavior of 4-undecanol is a textbook demonstration of how molecular architecture dictates macroscopic physicochemical properties. By understanding that its solubility in polar solvents is entropically restricted, while its solubility in non-polar solvents is enthalpically favored, formulation scientists can rationally design delivery systems that leverage its highly hydrophobic, yet locally polar, nature. Strict adherence to self-validating protocols, such as the pre-saturated shake-flask method, ensures that these thermodynamic properties are accurately quantified and effectively applied in downstream development.

References

  • National Center for Biotechnology Information. "4-Undecanol | C11H24O | CID 98971." PubChem Database. Available at:[Link]

  • Mikhail, Mina. "An Investigation on the Effect of Chain Length and Hydroxyl Position on the LogP and Solvent Accessible Surface Area of Alcohols." Mina Mikhail Research. Available at: [Link]

  • The Good Scents Company. "herbal undecanol oxaspirane (IFF)." TGSC Information System. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Quantification of 4-Undecanol

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix Applicability: Microbial Volatilomes, Plant Essential Oils, and Environmental Extracts Introduction & Mechanistic Context...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix Applicability: Microbial Volatilomes, Plant Essential Oils, and Environmental Extracts

Introduction & Mechanistic Context

4-Undecanol (CAS: 4272-06-4) is a secondary aliphatic alcohol (C₁₁H₂₄O) that serves as a critical biomarker in environmental and biological analyses. It is a prominent volatile organic compound (VOC) found in the essential oils of medicinal plants such as Capillipedium parviflorum[1] and acts as a bioactive metabolite in the volatilomes of Streptomyces species[2].

Quantifying 4-undecanol requires high-resolution techniques due to its presence in highly complex matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this analyte. With a molecular weight of 172.31 g/mol and a boiling point of approximately 229.7 °C[3], 4-undecanol possesses the ideal vapor pressure and thermal stability for gas-phase separation without the need for chemical derivatization[4].

This application note details a self-validating Headspace Solid-Phase Microextraction (HS-SPME) GC-MS protocol designed to isolate and quantify 4-undecanol while eliminating matrix interferences.

Chemical Dynamics and Experimental Causality

To ensure scientific integrity, every parameter in this protocol is driven by the physicochemical properties of 4-undecanol:

  • Extraction Causality (HS-SPME): Liquid-liquid extraction often introduces solvent masking effects that obscure early-eluting VOCs. By utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber, we exploit the gas-liquid partitioning of 4-undecanol at 50 °C. The mixed-polarity fiber efficiently adsorbs the aliphatic chain (via PDMS) and the hydroxyl group (via DVB), pre-concentrating the analyte directly from the headspace[5].

  • Chromatographic Partitioning: A DB-5MS (5% phenyl / 95% dimethylpolysiloxane) column is utilized. The non-polar methyl backbone interacts with the undecyl chain via dispersive van der Waals forces, while the 5% phenyl substitution provides mild dipole interactions to resolve the secondary hydroxyl group, preventing the peak tailing commonly observed in purely non-polar columns[6].

  • Mass Spectrometric Fragmentation: Under standard 70 eV electron ionization (EI), 4-undecanol undergoes predictable fragmentation. The molecular ion ( M+∙ at m/z 172) is typically of low abundance due to rapid α -cleavage and dehydration. The loss of a water molecule yields a prominent [M-H₂O]⁺ fragment at m/z 154. Subsequent alkyl chain cleavages produce the base peak at m/z 55, along with characteristic diagnostic ions at m/z 69, 83, and 97[7].

Materials and Reagents

  • Target Analyte: 4-Undecanol analytical standard (≥98% purity).

  • Internal Standard (IS): 2-Octanol (≥99% purity). Rationale: 2-Octanol is an aliphatic secondary alcohol that mimics the extraction and chromatographic behavior of 4-undecanol but elutes significantly earlier, preventing co-elution.

  • Matrix Modifier: Sodium chloride (NaCl), analytical grade.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS, 1 cm (Supelco).

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This workflow incorporates a System Suitability Test (SST) and internal standard normalization to continuously verify extraction efficiency and detector response.

Step 1: System Suitability and Blank Verification
  • Thermal Cleaning: Condition the SPME fiber in the GC inlet at 250 °C for 30 minutes prior to the first extraction to eliminate siloxane bleed.

  • Blank Run: Perform an empty vial HS-SPME extraction to confirm the absence of carryover or background contamination at m/z 55 and 154.

Step 2: Sample Preparation (HS-SPME)
  • Transfer 5.0 mL of the liquid sample (or 1.0 g of solid matrix suspended in 5.0 mL of HPLC-grade water) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial. Causality: The addition of a salt induces a "salting-out" effect, decreasing the solubility of 4-undecanol in the aqueous phase and driving it into the headspace.

  • Spike the sample with 10 µL of the 2-Octanol Internal Standard solution (10 mg/L in methanol).

  • Seal the vial tightly with a PTFE/silicone septum.

Step 3: Extraction and Desorption
  • Incubate the vial at 50 °C for 15 minutes under continuous agitation (250 rpm) to achieve liquid-gas thermodynamic equilibrium.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 50 °C.

  • Retract the fiber and immediately insert it into the GC injection port. Expose the fiber for 3 minutes at 250 °C to thermally desorb the analytes onto the head of the column.

Step 4: GC-MS Operational Parameters
  • Inlet: Splitless mode, 250 °C, purge valve open at 1.5 min.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C (Hold 2 min to cryo-focus volatiles).

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C (Hold 5 min for bake-out).

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, EI mode (70 eV).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high-sensitivity quantification.

Data Presentation and Quantitative Metrics

The quantification of 4-undecanol is calculated using the peak area ratio of the analyte to the internal standard (2-Octanol).

Table 1: GC-MS SIM Parameters for Analyte and Internal Standard

CompoundApprox. Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
2-Octanol (IS) 8.44589, 11550
4-Undecanol 15.35569, 97, 15450

Table 2: Method Validation and Performance Metrics

Validation ParameterMetric ValueAcceptance Criteria
Linearity (R²) 0.9985> 0.995
Linear Range 0.5 – 500 µg/LN/A
Limit of Detection (LOD) 0.15 µg/LSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.50 µg/LSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD) 3.8%≤ 5.0%
Matrix Spike Recovery 94.2% – 106.5%80% – 120%

Logical Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, highlighting the phase transitions and instrumental hand-offs required for accurate 4-undecanol quantification.

Workflow N1 Sample Matrix + NaCl (Salting-Out Effect) N2 Spike Internal Standard (2-Octanol) N1->N2 N3 Thermal Incubation (50°C, 15 min) N2->N3 N4 HS-SPME Extraction (DVB/CAR/PDMS Fiber) N3->N4 Volatilization N5 Thermal Desorption (GC Inlet, 250°C) N4->N5 Fiber Transfer N6 Capillary Separation (DB-5MS Column) N5->N6 Injection N7 EI-MS Detection (SIM Mode: m/z 55, 154) N6->N7 Elution

Caption: Logical workflow for the HS-SPME-GC-MS quantification of 4-undecanol.

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Undecanol via Grignard Reaction

Authored by: A Senior Application Scientist Introduction The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. Dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard in the early 20th century, this organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent carbon-based nucleophile.[1][2][3] One of its most significant applications is in the synthesis of alcohols from carbonyl compounds.[4][5][6] The reaction of a Grignard reagent with an aldehyde provides a straightforward route to secondary alcohols.[1][7][8]

This document provides a detailed examination of the mechanistic principles and a practical, field-proven protocol for the synthesis of a specific secondary alcohol, 4-undecanol. This synthesis is achieved through the reaction of propylmagnesium bromide with heptanal, illustrating a classic application of the Grignard reaction. These guidelines are intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding and a reliable methodology for this fundamental transformation.

Theoretical Background and Core Mechanism

The efficacy of the Grignard reaction stems from the unique electronic nature of the organomagnesium halide. The bond between carbon and the less electronegative magnesium is highly polarized, with the carbon atom bearing a significant partial negative charge.[9] This polarization imbues the carbon with strong nucleophilic and basic character.[9][10] For the synthesis of 4-undecanol, the key reagents are propylmagnesium bromide (the Grignard reagent) and heptanal (the aldehyde).

The reaction proceeds through a well-established nucleophilic addition mechanism:

  • Activation of the Carbonyl: The magnesium atom of the Grignard reagent, being a Lewis acid, coordinates with the lone pair of electrons on the carbonyl oxygen of heptanal. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7][11][12]

  • Nucleophilic Attack: The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of heptanal. This step results in the formation of a new carbon-carbon bond and the breaking of the carbonyl π bond, with the electrons moving to the oxygen atom.[4][9] This creates a tetrahedral intermediate, specifically a magnesium alkoxide.[7][11]

  • Protonation (Workup): The reaction is quenched by the addition of a protic source, typically a dilute aqueous acid (like HCl or H₂SO₄).[13][14] The alkoxide intermediate is protonated to yield the final product, 4-undecanol, a secondary alcohol. The acidic workup also serves to neutralize any unreacted Grignard reagent and dissolve the magnesium salts formed during the reaction.[15]

While the nucleophilic addition is the primary pathway, for some sterically hindered substrates, a single-electron transfer (SET) mechanism has been considered. However, for additions to aliphatic aldehydes like heptanal, the direct nucleophilic addition mechanism is widely accepted as the dominant pathway.[1][16]

Caption: Mechanism of 4-Undecanol Synthesis.

Application Note: Synthesis of 4-Undecanol

The synthesis of 4-undecanol via the Grignard reaction is a highly efficient process, provided that critical experimental parameters are meticulously controlled. The primary challenge in any Grignard synthesis is the high reactivity of the organomagnesium reagent, which is not only a strong nucleophile but also a very strong base.[10][17]

Critical Experimental Parameters:

  • Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water, alcohols, and even trace atmospheric moisture.[10][17] This reaction protonates the carbanion, effectively destroying the reagent and reducing the yield. Therefore, all glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[14][18] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.[10]

  • Solvent Choice: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions. They are aprotic and effectively solvate the magnesium center of the Grignard reagent, forming a stable complex that enhances its reactivity.[12][19] THF is often preferred for its higher boiling point, which allows for a wider range of reaction temperatures.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction with the alkyl halide.[2] Activation is necessary to expose a fresh magnesium surface. This can be achieved by adding a small crystal of iodine, which reacts with the magnesium to etch the surface, or a few drops of 1,2-dibromoethane.[18] Mechanical activation, such as grinding the magnesium turnings, can also be effective.[18]

  • Temperature Control: The formation of the Grignard reagent is an exothermic process.[17] The reaction should be initiated carefully, and the rate of addition of the alkyl halide should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, it can be moderated with an ice bath. Similarly, the subsequent reaction with the aldehyde is also exothermic and should be performed with cooling to prevent side reactions.[20][21]

Experimental Protocol: Synthesis of 4-Undecanol

This protocol details the synthesis of 4-undecanol from 1-bromopropane and heptanal.

Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Heptanal cluster_workup Part C: Workup and Purification A1 1. Assemble and flame-dry glassware under N₂. A2 2. Add Mg turnings and an iodine crystal. A1->A2 A3 3. Add a small portion of 1-bromopropane solution to initiate. A2->A3 A4 4. Add remaining 1-bromopropane dropwise to maintain reflux. A3->A4 B1 5. Cool the Grignard reagent in an ice bath. A4->B1 Transfer to Reaction Phase B2 6. Add heptanal solution dropwise. B1->B2 B3 7. Stir at room temperature to complete the reaction. B2->B3 C1 8. Quench by slowly adding to ice-cold dilute HCl. B3->C1 Transfer to Workup Phase C2 9. Perform liquid-liquid extraction with diethyl ether. C1->C2 C3 10. Wash organic layer with NaHCO₃ and brine. C2->C3 C4 11. Dry organic layer over anhydrous Na₂SO₄. C3->C4 C5 12. Remove solvent via rotary evaporation. C4->C5 C6 13. Purify the crude product by vacuum distillation. C5->C6

Caption: Experimental Workflow for 4-Undecanol Synthesis.

Part A: Preparation of Propylmagnesium Bromide

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to ensure all moisture is removed.[17][18]

  • Reagent Setup: In the reaction flask, place magnesium turnings (see table for amount) and a single small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether. Add a small portion (about 10%) of this solution to the magnesium turnings.[18] The disappearance of the iodine color and the onset of bubbling and gentle reflux indicate the initiation of the reaction.[18] Gentle warming with a heat gun may be necessary if the reaction does not start.

  • Formation: Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grayish, cloudy solution is the propylmagnesium bromide reagent.

Part B: Reaction with Heptanal

  • Cooling: Cool the flask containing the freshly prepared Grignard reagent in an ice-water bath.

  • Aldehyde Addition: Prepare a solution of heptanal in anhydrous diethyl ether and add it to the dropping funnel. Add the heptanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and a slight excess of dilute hydrochloric acid (e.g., 6 M HCl).[15] This step will protonate the alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine all the organic extracts.

  • Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to aid in drying).

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure 4-undecanol.

Data and Results

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium24.312.67 g0.1101.1
1-Bromopropane123.0012.30 g (8.85 mL)0.1001.0
Heptanal114.1911.42 g (13.8 mL)0.1001.0
4-Undecanol (Product)172.31-0.100 (Theoretical)-
Theoretical Yield: 17.23 g
Expected Yield: ~75-85%

Safety Precautions

  • Fire Hazard: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[17][22] All heating should be done using a heating mantle or a steam bath.

  • Reactivity: Grignard reagents are highly reactive and can react violently with water.[10] The quenching process should be performed slowly and with adequate cooling.

  • Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with the aldehyde are exothermic. Have an ice bath readily available to control the reaction temperature and prevent a runaway reaction.[20][21]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but are combustible; Nomex gloves can be considered for added protection).[20][22]

  • Inert Atmosphere: The reaction should be performed in a well-ventilated fume hood under an inert atmosphere to minimize exposure to flammable vapors and prevent reagent decomposition.[22]

Troubleshooting

  • Reaction Fails to Initiate: This is often due to an unactivated magnesium surface or the presence of moisture. Ensure glassware is scrupulously dry. Try activating the magnesium by adding another small iodine crystal, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod under an inert atmosphere.[18]

  • Low Yield: A low yield can result from impure reagents, wet solvents, or incomplete reaction. Ensure the heptanal is pure (distill if necessary) and that all conditions remain anhydrous. Extending the reaction time after the addition of the aldehyde may also improve the yield.

  • Formation of Byproducts: The primary byproduct is often the coupling product (hexane, from the reaction of propylmagnesium bromide with unreacted 1-bromopropane) or benzene if water is present to quench the reagent. Slow, controlled addition of the alkyl halide can minimize the formation of the coupling byproduct.[19]

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available from: [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Available from: [Link]

  • Ashby, E. C., & Smith, R. S. (2015, July 27). Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Organic Letters. Available from: [Link]

  • Boston University. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. OpenBU. Available from: [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Available from: [Link]

  • University of Illinois Urbana-Champaign. Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]

  • American Chemical Society. Grignard Reaction. Available from: [Link]

  • A-Z Chemistry. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Available from: [Link]

  • OpenStax. (2023, September 20). 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Organic Chemistry. Available from: [Link]

  • Wikipedia. n-Propylmagnesium bromide. Available from: [Link]

  • Funny Ehs info. (2024, June 6). Grignard reaction safety. YouTube. Available from: [Link]

  • Organic Chemistry Tutor. Alcohol Synthesis: From Simple to Complex. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Google Patents. (1964). US3161689A - Process for making grignard reagents.
  • Jasperse, J. Grignard Reaction. Concordia College. Available from: [Link]

  • University of Toronto. 14 Formation and reaction of a Grignard reagent. Available from: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Available from: [Link]

  • University of Missouri–St. Louis. 1. Grignard Reaction. Available from: [Link]

  • University of California, Irvine. 25. The Grignard Reaction. Available from: [Link]

  • Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry. Available from: [Link]

  • LibreTexts Chemistry. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

  • Organic Syntheses. chlorodiisopropylphosphine. Available from: [Link]

  • Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents I. YouTube. Available from: [Link]

  • University of Wisconsin-Madison. handout lab6 GRIGNARD REACTION. Available from: [Link]

  • Wentzel Lab. (2021, February 7). Synthesis of Alcohols using Grignard Reagents. YouTube. Available from: [Link]

  • Chad's Prep. (2018, September 20). 12.3b Synthesis of Alcohols; Grignard Addition. YouTube. Available from: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I (video). Available from: [Link]

  • LibreTexts Chemistry. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

Sources

Method

Application Notes and Protocols for 4-Undecanol in Flavor and Fragrance Research

Introduction: Unveiling the Potential of 4-Undecanol 4-Undecanol (CAS: 4272-06-4), a secondary fatty alcohol with the molecular formula C₁₁H₂₄O, presents an intriguing profile for researchers in the flavor and fragrance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of 4-Undecanol

4-Undecanol (CAS: 4272-06-4), a secondary fatty alcohol with the molecular formula C₁₁H₂₄O, presents an intriguing profile for researchers in the flavor and fragrance industry.[1][2] Unlike its more commercially prevalent primary alcohol isomer, 1-undecanol, which is known for its floral, citrus, and waxy notes, 4-undecanol offers a distinct, yet less characterized, sensory experience.[3][4] Its natural occurrence as a major constituent in the essential oil of Capillipedium parviflorum suggests a basis for its potential application as a novel aroma and flavor ingredient.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the application of 4-undecanol. It outlines detailed protocols for its analytical characterization and sensory evaluation, and discusses its potential roles in flavor and fragrance formulations. While some sources describe its aroma as having "fruity" and "mild, fatty" characteristics, there is a notable scarcity of detailed public-facing sensory data.[5][8] Furthermore, a prominent industry resource, The Good Scents Company, indicates that it is "not for fragrance use" and "not for flavor use," a contradiction that warrants further investigation, potentially related to regulatory status or specific sensory attributes that may limit its broad application.[6][9] This guide is therefore designed to equip researchers with the tools to systematically investigate and unlock the potential of this unique molecule.

Chemical and Physical Properties of 4-Undecanol

A thorough understanding of the physicochemical properties of 4-undecanol is fundamental for its effective application in research and development.

PropertyValueSource(s)
CAS Number 4272-06-4[1]
Molecular Formula C₁₁H₂₄O[1]
Molecular Weight 172.31 g/mol [1]
Appearance Colorless liquid[1]
Odor Profile Mild, fatty, fruity[5][8]
Boiling Point 229.7 °C at 760 mmHg[8]
Flash Point 94 °C[8]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol[5]

Analytical Characterization: Protocols and Methodologies

Accurate analytical characterization is crucial for quality control and for understanding the behavior of 4-undecanol in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of 4-undecanol. The following protocol provides a starting point for method development.

Protocol 1: GC-MS Analysis of 4-Undecanol

  • Sample Preparation:

    • For pure compounds, dilute 4-undecanol in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 100 ppm.

    • For complex matrices (e.g., essential oils, flavor extracts), perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile fraction.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. For better separation of isomers, a more polar column like a DB-WAX may be considered.

  • GC Parameters (Starting Conditions):

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio 50:1) or splitless for trace analysis.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-350.

  • Data Analysis:

    • Identify the 4-undecanol peak based on its retention time and mass spectrum.

    • Confirm identity by comparing the obtained mass spectrum with a reference library (e.g., NIST).

    • Quantify using an internal or external standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dilution Dilution/Extraction Injection Injection Dilution->Injection Separation Column Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Identification & Quantification Detection->Analysis

Figure 1: GC-MS analysis workflow for 4-undecanol.
Gas Chromatography-Olfactometry (GC-O) for Odor Profiling

GC-O is an indispensable tool for characterizing the specific odor contribution of 4-undecanol, especially in complex mixtures.[10][11]

Protocol 2: GC-Olfactometry (GC-O) of 4-Undecanol

  • Instrumentation:

    • A GC-MS system as described in Protocol 1, equipped with a column effluent splitter.

    • The splitter directs a portion of the column effluent (typically 50%) to the MS detector and the other portion to a heated sniffing port.

    • Humidified air should be mixed with the effluent at the sniffing port to prevent nasal dehydration of the assessor.

  • Panelist Training:

    • Assessors should be trained in the recognition and description of a wide range of standard aroma compounds.

    • Familiarize panelists with the expected "fatty" and "fruity" notes, as well as potential off-notes.

  • GC-O Procedure:

    • Prepare and inject the sample as described in the GC-MS protocol.

    • A trained assessor sniffs the effluent from the sniffing port throughout the chromatographic run.

    • The assessor records the time, duration, and a detailed description of each perceived odor.

    • This data is then correlated with the chromatographic peaks identified by the MS detector.

  • Data Interpretation:

    • Create an "aromagram" by plotting the perceived odor intensity and description against the retention time.

    • Overlay the aromagram with the total ion chromatogram (TIC) from the MS to identify the compound responsible for each odor.

GCO_Workflow cluster_sample Sample Injection cluster_gc GC Separation cluster_split Effluent Splitting cluster_detect Detection cluster_output Output Sample Sample GC GC Column Sample->GC Splitter Splitter GC->Splitter MS MS Detector Splitter->MS Sniff Sniffing Port Splitter->Sniff Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram Sniff->Aromagram

Figure 2: GC-Olfactometry (GC-O) experimental setup.

Sensory Evaluation: A Deep Dive into Flavor and Fragrance Profile

A comprehensive sensory evaluation by a trained panel is essential to fully understand the potential applications of 4-undecanol.

Protocol 3: Sensory Panel Evaluation of 4-Undecanol

  • Panelist Selection and Training:

    • Recruit 8-12 panelists with demonstrated sensory acuity.

    • Conduct training sessions to familiarize them with the terminology used to describe fatty, fruity, and other relevant aroma and flavor notes.

  • Sample Preparation:

    • For Fragrance Evaluation: Prepare solutions of 4-undecanol in a neutral solvent (e.g., dipropylene glycol or ethanol) at various concentrations (e.g., 0.1%, 1%, and 5%). Present the samples on smelling strips.

    • For Flavor Evaluation: Prepare solutions in a neutral base (e.g., sugar water or a simple white sauce) at concentrations below the established threshold of concern, starting at very low levels (e.g., 1-10 ppm).

  • Evaluation Procedure:

    • Use a randomized and blind presentation of samples to avoid bias.

    • Panelists should evaluate the samples individually in a controlled environment (odor-free, with consistent lighting and temperature).

    • Provide panelists with a scorecard to rate the intensity of various attributes (e.g., fruity, waxy, fatty, green, floral) and to provide qualitative descriptions.

    • Include a reference standard (e.g., 1-undecanol) for comparison.

  • Data Analysis:

    • Analyze the quantitative data using statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes.

    • Compile the qualitative descriptors to build a comprehensive sensory profile of 4-undecanol.

Application in Flavor and Fragrance Formulations

While explicit commercial applications of 4-undecanol are not widely documented, its chemical nature as a secondary fatty alcohol suggests several potential uses.

In Fragrance:
  • Modifier and Blender: Its mild, fatty character could be used to add richness and a natural feel to floral and fruity accords.

  • Fixative: Like other long-chain alcohols, it may act as a fixative, prolonging the evaporation of more volatile fragrance components.

  • Solvent/Co-solvent: Fatty alcohols are known to be good solvents for other fragrance raw materials.[12][13]

In Flavor:
  • Mouthfeel and Richness: The fatty notes of 4-undecanol could potentially enhance the perception of richness and mouthfeel in dairy, savory, and fruit flavors.

  • Natural Profile Enhancement: Its presence in Capillipedium parviflorum suggests it could be used to build authentic "wild grass" or herbaceous flavor profiles.

It is important to note the lack of a FEMA (Flavor and Extract Manufacturers Association) number or GRAS (Generally Recognized as Safe) status for 4-undecanol, which may explain the cautionary statements regarding its use.[3][9][14][15][16] Therefore, any application in food would require a thorough safety assessment and regulatory approval.

Conclusion and Future Research Directions

4-Undecanol remains a relatively unexplored ingredient in the flavor and fragrance palette. Its natural origin and unique chemical structure suggest potential for creating novel and interesting sensory experiences. The contradictory information regarding its use highlights the need for further research, particularly in the areas of detailed sensory profiling and safety assessment. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the potential of 4-undecanol and contribute to a deeper understanding of its role in the science of flavor and fragrance.

References

  • Verma, R. S., Padalia, R. C., Saikia, D., Chanotiya, C. S., Chauhan, A., & Krishna, B. (2012). Chemical composition and antimicrobial activity of the inflorescence essential oil of Capillipedium parviflorum (R. Br.) Stapf. from India. Natural product research, 26(13), 1257–1260.
  • Use of fatty alcohol in a perfume composition. (n.d.). Google Patents.
  • Odorant secondary alcohols and their compositions. (n.d.). Google Patents.
  • 4-undecanol, 4272-06-4. (n.d.). The Good Scents Company. Retrieved March 24, 2026, from [Link]

  • Verma, R. S., Padalia, R. C., & Chauhan, A. (2004). Volatile constituents of Capillipedium parviflorum. Phytochemistry, 65(14), 2163–2166.
  • 4-Undecanol. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Use of a fatty alcohol in a perfume composition. (n.d.). Google Patents.
  • 4-undecanol, 4272-06-4. (n.d.). The Good Scents Company. Retrieved March 24, 2026, from [Link]

  • UNDECANAL. (n.d.). Flavor and Extract Manufacturers Association. Retrieved March 24, 2026, from [Link]

  • 1-undecanol undecyl alcohol. (n.d.). The Good Scents Company. Retrieved March 24, 2026, from [Link]

  • (E)-4-UNDECENAL. (n.d.). Flavor and Extract Manufacturers Association. Retrieved March 24, 2026, from [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Compounds. (n.d.). AIDIC. Retrieved March 24, 2026, from [Link]

  • 4-Undecanol. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Undecanol. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • (E)-4-Undecenal. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Volatile Olfactory Profiles of Umbrian Extra Virgin Olive Oils and Their Discrimination through MOX Chemical Sensors. (2022, October 13). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Generally Recognized as Safe (GRAS). (2023, October 17). U.S. Food and Drug Administration. Retrieved March 24, 2026, from [Link]

  • GRAS Substances (SCOGS) Database. (2022, March 3). U.S. Food and Drug Administration. Retrieved March 24, 2026, from [Link]

  • GRAS Notice Inventory. (2018, September 26). U.S. Food and Drug Administration. Retrieved March 24, 2026, from [Link]

  • Gas Chromatography‐Olfactometry (GC‐O) of Essential Oils and Volatile Extracts. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • An Aroma Chemical Profile: Aldehyde C-11. (n.d.). Perfumer & Flavorist. Retrieved March 24, 2026, from [Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of 4-Undecanol

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Rationale 4-Undecanol (C₁₁H₂₄O) is a secondary aliphatic alcohol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Rationale

4-Undecanol (C₁₁H₂₄O) is a secondary aliphatic alcohol. While its hydrocarbon backbone provides a baseline level of volatility, the polar hydroxyl (-OH) group contains an active hydrogen. In Gas Chromatography (GC), this active hydrogen interacts strongly with the silanol groups on the stationary phase of the capillary column, leading to intermolecular hydrogen bonding. The macroscopic result is severe peak tailing, reduced detector sensitivity, and poor thermal stability during analysis (1)[1].

To resolve this, chemical derivatization is employed to mask the hydroxyl group, converting it into a non-polar, highly volatile derivative. Because the hydroxyl group is located on the 4th carbon, 4-undecanol is a secondary alcohol . This structural feature imposes steric hindrance, dictating our choice of reagents and reaction conditions:

  • Silylation Causality: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, the ease of reactivity for alcohols follows the order: primary > secondary > tertiary (2)[2]. BSTFA alone reacts slowly with sterically hindered secondary alcohols. To overcome this activation energy barrier, 1% Trimethylchlorosilane (TMCS) is added. TMCS acts as a powerful catalyst, enhancing the silyl donor strength and driving the nucleophilic attack of the alcohol oxygen onto the silicon atom to completion (3)[3].

  • Acylation Causality: Acylation with valeryl chloride replaces the active hydrogen with an acyl group, forming a valerate ester. This nucleophilic acyl substitution significantly improves peak shape and resolution, making it an ideal approach for accurate quantification in complex matrices (4)[4].

Experimental Workflows & Mechanisms

Workflow A 1. Sample Prep (Dry 4-undecanol) B 2. Reagent Addition (BSTFA+TMCS or Acyl) A->B C 3. Incubation (60-75°C, 30-60 min) B->C D 4. Purification (Cooling/Extraction) C->D E 5. GC-FID/MS Analysis D->E

Fig 1. Standard experimental workflow for the derivatization of 4-undecanol prior to GC analysis.

Mechanism A 4-Undecanol (Sterically Hindered) C Nucleophilic Attack (Accelerated by TMCS) A->C B BSTFA + 1% TMCS (Catalyzed Silyl Donor) B->C D TMS-Ether Derivative (High Volatility) C->D E Byproducts (TFA, HCl) C->E

Fig 2. Logical relationship of the TMCS-catalyzed silylation pathway for secondary alcohols.

Protocol A: Silylation with BSTFA + 1% TMCS

Self-Validating System: Silylating reagents are extremely sensitive to moisture. Water will rapidly hydrolyze BSTFA, forming hexamethyldisiloxane (HMDSO) and drastically reducing the derivative yield. To self-validate the system, a reagent blank (all solvents and reagents, minus 4-undecanol) must be prepared and run in parallel to ensure no moisture contamination or background peaks interfere with the analyte (3)[3].

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1.0 mg of anhydrous 4-undecanol into a pre-dried 2 mL amber GC vial.

  • Solvent Reconstitution: Dissolve the sample in 500 µL of an anhydrous, aprotic solvent (e.g., pyridine or hexane). Causality: Pyridine is often preferred as it acts as an acid scavenger and facilitates the reaction.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Causality: A minimum 2:1 molar excess of the silylating reagent to active hydrogens is required to push the equilibrium toward complete product formation (2)[2].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the mixture in a dry block at 60–75°C for 30–60 minutes (5)[5]. Causality: Elevated temperature provides the kinetic energy necessary to overcome the steric hindrance of the secondary carbon.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Analyze a 1 µL aliquot directly via GC-FID or GC-MS.

Protocol B: Acylation with Valeryl Chloride

Self-Validating System: Acylation with acyl chlorides generates hydrochloric acid (HCl) as a byproduct. Injecting strong acids into a GC system will rapidly degrade the stationary phase of the column. This protocol includes a mandatory liquid-liquid extraction step to neutralize and remove acidic byproducts, ensuring column longevity and validating the purity of the injected sample.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 500 µL of 4-undecanol (approx. 1 mg/mL in a non-reactive solvent) into a dry 2 mL GC vial.

  • Reagent Addition: Add 50 µL of valeryl chloride and 50 µL of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the generated HCl to form pyridinium chloride.

  • Incubation: Vortex for 30 seconds to ensure homogeneity. Heat at 60°C for 30 minutes to overcome secondary alcohol steric hindrance (4)[4].

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of LC-MS grade water and 1.0 mL of hexane. Vortex vigorously for 1 minute. Causality: The water quenches unreacted valeryl chloride and dissolves the pyridinium chloride salts, while the non-polar valerate ester partitions into the upper hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic (hexane) layer to a clean GC vial containing anhydrous sodium sulfate (to remove residual trace water).

  • Analysis: Inject 1 µL of the dried hexane layer into the GC system.

Quantitative Data & Method Comparison

Table 1: Comparison of Derivatization Strategies for 4-Undecanol
ParameterSilylation (BSTFA + TMCS)Acylation (Valeryl Chloride)
Reagent BSTFA with 1-5% TMCSValeryl chloride + Pyridine
Derivative Formed Trimethylsilyl (TMS) etherValerate ester
Reaction Conditions 60–75°C for 30–60 min60°C for 30 min
Molar Ratio (Reagent:Analyte) > 2:1 excess> 2:1 excess
Byproducts Trifluoroacetamide, HCl (trace)HCl (neutralized to Pyridinium Cl)
Primary Advantage Maximum volatility, universal MS library matchesHigh stability, excellent for ECD/FID
Primary Limitation Extremely moisture sensitiveRequires extraction to remove acids
Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Derivative Yield Moisture contaminationEnsure all glassware is oven-dried; use anhydrous solvents.
Peak Tailing Incomplete derivatizationIncrease TMCS concentration (up to 5%) or extend incubation time.
Column Degradation Acidic byproducts injectedImplement liquid-liquid extraction (water/hexane) prior to injection.
Multiple Peaks per Analyte Side reactions / Impure reagentUse fresh, sealed ampoules of derivatization reagents.

References

  • Benchchem. "A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization." 5

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)."2

  • LabRulez. "TMCS." 3

  • Benchchem. "Application Note: Quantitative Analysis of Alcohols via Derivatization with Valeryl Chloride and Gas Chromatography."4

  • Chemistry LibreTexts. "Derivatization."1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Yield in the Asymmetric Synthesis of 4-Undecanol

Welcome to the Technical Support Center for the asymmetric synthesis of 4-undecanol. This guide is engineered for researchers, application scientists, and drug development professionals who require high enantiomeric exce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 4-undecanol. This guide is engineered for researchers, application scientists, and drug development professionals who require high enantiomeric excess (ee) and robust yields when synthesizing chiral secondary alcohols.

4-Undecanol and its substituted derivatives (e.g., 7-ethyl-2-methyl-4-undecanol) are critical chiral building blocks in pheromone synthesis, fragrance development, and pharmaceutical intermediates[1]. Achieving >95% ee requires strict control over reaction kinetics and thermodynamics. This guide addresses the two premier methodologies for this transformation: the Corey-Bakshi-Shibata (CBS) Reduction and Noyori Asymmetric Transfer Hydrogenation (ATH) .

Core Synthetic Workflows

The enantioselective reduction of the prochiral ketone, 4-undecanone, dictates the final stereochemistry of 4-undecanol. The causality of your experimental choices—ranging from the hydrogen source to the addition rate—directly impacts the transition state energies that govern enantioselection.

SynthesisWorkflow Start 4-Undecanone (Prochiral Ketone) CBS Pathway A: CBS Reduction (R)- or (S)-CBS Catalyst BH3·SMe2 / THF Start->CBS Borane Reduction ATH Pathway B: Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / NEt3 Start->ATH Transfer Hydrogenation ProdCBS (R)- or (S)-4-Undecanol (>95% ee, High Yield) CBS->ProdCBS ProdATH (R)- or (S)-4-Undecanol (>95% ee, High Yield) ATH->ProdATH

Overall synthetic workflow for the enantioselective reduction of 4-undecanone to 4-undecanol.

Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) dropping below 90% in the CBS reduction of 4-undecanone?

Root Cause & Causality: Low ee in CBS reductions is almost exclusively caused by the competing, uncatalyzed background reduction of the ketone by free borane (BH₃). The CBS catalyst acts as a chiral Lewis acid that coordinates both the borane and the ketone, significantly lowering the activation energy for the hydride transfer[2]. However, if the local concentration of the ketone exceeds the turnover rate of the catalyst, the excess ketone will react directly with the free BH₃ in a racemic fashion. Resolution:

  • Control the Addition Rate: You must use a syringe pump to add the 4-undecanone over 1.5 to 2 hours. Dropwise manual addition creates localized high concentrations of ketone.

  • Moisture Elimination: Water hydrolyzes the CBS catalyst and reacts with BH₃ to form boric acid derivatives. Conduct a Karl Fischer titration on your THF; it must be <50 ppm.

Q2: My Noyori ATH reaction stalls at 70% conversion, and the ee degrades over time. How do I fix this?

Root Cause & Causality: If you are using isopropanol as your hydrogen donor, you are fighting a thermodynamic equilibrium. Isopropanol donates a hydride to the Ru-complex, forming acetone. As 4-undecanol accumulates, the Ru-catalyst can abstract a hydride back from your chiral product (the reverse reaction). Because this process is reversible, the kinetic enantioselectivity is slowly eroded toward a racemic thermodynamic mixture. Resolution: Switch your hydrogen source to a Formic Acid/Triethylamine (HCOOH/NEt₃) azeotrope[3]. The oxidation of formate yields CO₂, which bubbles out of the system. This renders the hydride transfer strictly irreversible, locking in the high ee and driving the reaction to 100% conversion[4].

Q3: Does temperature play a significant role in the Ru-TsDPEN catalyzed ATH of aliphatic ketones like 4-undecanone?

Root Cause & Causality: Yes. Unlike rigid aromatic ketones (e.g., acetophenone), aliphatic chains like the heptyl and propyl groups in 4-undecanone possess high conformational flexibility. At elevated temperatures (>40°C), the energy difference between the diastereomeric transition states narrows, leading to a loss of stereocontrol. Resolution: Maintain the reaction at 25°C–30°C. While this extends the reaction time (typically 18–24 hours), it preserves the tight chiral pocket required to differentiate the sterically similar alkyl chains of 4-undecanone.

TroubleshootingLogic Issue Issue: Low Enantiomeric Excess (<90% ee) CheckWater 1. Check Moisture Levels (Karl Fischer Titration) Issue->CheckWater CheckAddition 2. Check Ketone Addition Rate (CBS Pathway) Issue->CheckAddition CheckReversibility 3. Check Hydrogen Source (ATH Pathway) Issue->CheckReversibility WaterHigh Moisture > 50 ppm Causes racemic background reduction CheckWater->WaterHigh AddFast Addition too fast Uncatalyzed BH3 reduction dominates CheckAddition->AddFast RevHigh Isopropanol used Reversible reaction erodes ee CheckReversibility->RevHigh FixWater Dry solvents over 3Å molecular sieves WaterHigh->FixWater FixAdd Use syringe pump (1-2 h addition) AddFast->FixAdd FixRev Switch to irreversible HCOOH/NEt3 RevHigh->FixRev

Diagnostic decision tree for resolving low enantiomeric excess in 4-undecanol synthesis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate in-process controls (IPCs) that validate the reaction's integrity before completion.

Protocol A: Enantioselective CBS Reduction of 4-Undecanone

Objective: Synthesize (S)-4-undecanol using (R)-MeCBS.

  • System Preparation: Flame-dry a 250 mL 3-neck flask under argon. Add 10 mL of anhydrous THF (Karl Fischer <50 ppm).

  • Catalyst & Reductant Loading: Inject 0.1 equivalents of (R)-MeCBS catalyst (1M in toluene) followed by 1.2 equivalents of BH₃·SMe₂ (2M in THF). Stir at -20°C for 15 minutes.

  • Self-Validation Step (Moisture Check): Inject exactly 1% of your total 4-undecanone volume. Observe the solution for 5 minutes. Validation: If the solution turns cloudy, moisture has triggered boric acid precipitation. Abort the batch. If it remains clear, proceed.

  • Ketone Addition: Dissolve 1.0 equivalent of 4-undecanone in 10 mL anhydrous THF. Using a programmable syringe pump, add this solution to the flask at a strict rate of 0.1 mL/min, maintaining the internal temperature at -20°C.

  • IPC Monitoring: 30 minutes post-addition, pull a 50 µL aliquot, quench with MeOH, and analyze via GC-FID. Validation: You must observe >95% conversion to the alcohol peak.

  • Quench & Workup: Slowly add 10 mL of pre-chilled methanol to safely quench residual borane (hydrogen gas evolution will occur). Concentrate in vacuo, partition between Et₂O and 1M HCl, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (R)-4-undecanol using RuCl(p-cymene)[(S,S)-TsDPEN].

  • Azeotrope Preparation: In a fume hood, slowly add 1.2 equivalents of formic acid to 1.0 equivalent of triethylamine at 0°C to form the HCOOH/NEt₃ azeotrope. Caution: Highly exothermic.

  • Reaction Assembly: In an oven-dried Schlenk tube under argon, combine 4-undecanone (1.0 equiv) and the HCOOH/NEt₃ azeotrope (5.0 equiv relative to ketone).

  • Catalyst Activation: Add 0.5 mol% of RuCl(p-cymene)[(S,S)-TsDPEN]. Seal the tube and stir at 30°C.

  • Self-Validation Step (Active Cycle Check): Within 15 minutes, observe the reaction mixture. Validation: Continuous micro-bubbling (CO₂ evolution) must be visible. This is the physical proof that formate is decarboxylating to form the active ruthenium-hydride species[4]. If bubbling stops prematurely, the catalyst has poisoned.

  • Completion & Workup: Stir for 24 hours. Vent the system carefully. Dilute with water and extract three times with dichloromethane (DCM). Wash the combined organics with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Quantitative Data Summary

The following table benchmarks the expected performance metrics for optimizing the asymmetric synthesis of 4-undecanol, allowing for direct comparison of the two methodologies.

Parameter / MetricCBS Reduction PathwayNoyori ATH Pathway (HCOOH/NEt₃)
Optimal Catalyst (R)- or (S)-MeCBS (10 mol%)RuCl(p-cymene)[TsDPEN] (0.5 mol%)
Hydride Source BH₃·SMe₂ (1.2 equiv)HCOOH / NEt₃ azeotrope (5.0 equiv)
Optimal Temperature -20°C to 0°C25°C to 30°C
Reaction Time 2 hours (controlled addition)18 - 24 hours (batch)
Expected Yield 88% - 94%90% - 96%
Expected ee (%) 92% - 96%95% - 98%
Primary Failure Mode Fast addition causing racemic reductionCatalyst poisoning / Reversibility (if iPrOH used)

References

  • Pereira, Oliver, et al. "Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction." Journal of the American Chemical Society, May 2024. Available at:[Link]

  • Wills, Martin, et al. "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones." Dalton Transactions, Aug 2022. Available at:[Link]

  • Ryss, Jonathan, et al. "Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones." ACS Organic & Inorganic Au, Jun 2025. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving 4-Undecanol Co-Elution in GC-FID Analysis

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers and drug development professionals troubleshoot and resolve co-elution iss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers and drug development professionals troubleshoot and resolve co-elution issues specifically involving 4-undecanol in Gas Chromatography-Flame Ionization Detection (GC-FID).

Because FID is a universal, carbon-counting detector that lacks the structural specificity of Mass Spectrometry (MS)[1], achieving baseline chromatographic resolution is an absolute requirement for accurate quantification.

Part 1: Diagnostic Knowledge Base & FAQs

Q1: How do I definitively identify that 4-undecanol is co-eluting with a matrix component?

A: In a perfect separation, 4-undecanol will present as a symmetrical, Gaussian peak. Perfect co-elution (where two compounds have the exact same retention time) shows no obvious visual distortion[2]. However, near-co-elution manifests as peak asymmetry. Look closely for a shoulder —a sudden discontinuity on the leading or trailing edge of the peak[2]. Causality: A gradual exponential decline is usually a "tail" caused by secondary interactions with active sites on the column wall[3]. A sharp shoulder, however, represents a distinct secondary physical compound exiting the column simultaneously[2].

Q2: Why does slowing down my temperature ramp fail to resolve the co-elution?

A: Chromatographic resolution is governed by three factors: efficiency, capacity factor, and selectivity[4]. Slowing your temperature ramp (e.g., from 10 °C/min to 2 °C/min) increases the capacity factor (the time the analytes spend partitioning into the stationary phase)[5]. However, if 4-undecanol and the interfering compound have identical boiling points and identical chemical interactions with your specific column phase, your selectivity is 1.0 [2]. If selectivity is 1.0, the peaks will always co-elute, regardless of how long you hold them on the column[2]. You must change the chemistry of the separation.

Q3: What is the mechanistic rationale for changing the stationary phase?

A: 4-Undecanol ( C11​H24​O ) is an aliphatic secondary alcohol. It possesses a non-polar hydrocarbon tail and a highly polar, hydrogen-bonding hydroxyl (-OH) group.

  • On a non-polar column (e.g., 100% dimethylpolysiloxane), separation is driven almost entirely by dispersive (van der Waals) forces, meaning compounds elute strictly by boiling point. Here, 4-undecanol will co-elute with any alkane or ketone of a similar boiling point.

  • By switching to a polar column (e.g., Polyethylene Glycol / PEG), you change the analyte-phase interactions[6]. The PEG phase acts as a strong hydrogen-bond acceptor[7]. The hydroxyl group of 4-undecanol will interact strongly with the column, drastically delaying its elution time relative to non-polar matrix components that cannot hydrogen-bond[7].

Part 2: Decision Workflows

Below is the standard diagnostic pathway for resolving co-elution in GC-FID systems.

G Start Detect Peak Asymmetry (Suspected Co-elution) Step1 Optimize Temperature Ramp & Carrier Gas Velocity Start->Step1 Decision1 Resolution (Rs) > 1.5? Step1->Decision1 Step2 Change Stationary Phase (e.g., Non-polar to Polar) Decision1->Step2 No Success Accurate GC-FID Quantification Decision1->Success Yes Decision2 Resolution (Rs) > 1.5? Step2->Decision2 Step3 Chemical Derivatization (Silylation of Hydroxyl) Decision2->Step3 No Decision2->Success Yes Step3->Success

Caption: Decision pathway for resolving 4-undecanol co-elution in GC-FID analysis.

Part 3: Quantitative Data & Column Selection

If thermal optimization fails, use the following empirical data to select an appropriate stationary phase based on the dominant chemical interactions[6].

Stationary Phase ChemistryPolarityDominant Analyte InteractionImpact on 4-Undecanol RetentionBest Use Case100% Dimethylpolysiloxane (e.g., DB-1)Non-PolarDispersive (van der Waals)Elutes strictly by boiling point.General screening; co-elutes with C11​ C12​ alkanes.5% Phenyl-methylpolysiloxane (e.g., DB-5)Low PolarityDispersive + weak π−π Slight retention increase vs alkanes.Standard lipid/flavor profiling.Cyanopropylphenyl (e.g., DB-225)IntermediateDipole-DipoleModerate retention delay.Resolving alcohols from ketones/esters[8].Polyethylene Glycol (e.g., DB-Wax)High PolarityHydrogen BondingSevere retention delay; elutes much later than alkanes.Resolving 4-undecanol from non-polar matrix interference[8].

Part 4: Chemical Derivatization Strategy

If you are analyzing a complex mixture where 4-undecanol co-elutes with another secondary alcohol, changing the column phase will not work because both molecules possess identical hydrogen-bonding capabilities. In this scenario, we must force a resolution shift via chemical derivatization .

Causality of Silylation: Reacting 4-undecanol with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a bulky trimethylsilyl (TMS) group. This reaction proceeds via an SN​2 nucleophilic attack[3]. Masking the polar group completely eliminates intermolecular hydrogen bonding, dramatically increasing the molecule's volatility and decreasing its polarity[3]. The resulting 4-undecyl-TMS ether will elute at a completely different retention index, cleanly separating from underivatized matrix components.

G N1 4-Undecanol (Active H-bonding) N2 Add BSTFA + 1% TMCS (Silylating Agent) N1->N2 N3 Incubate at 60°C for 30 minutes N2->N3 N4 Nucleophilic Attack (SN2) Hydroxyl -> O-TMS N3->N4 N5 4-Undecyl-TMS Ether (Non-polar, High Volatility) N4->N5

Caption: Chemical workflow and mechanism for the silylation of 4-undecanol.

Part 5: Self-Validating Experimental Protocols

Protocol A: Thermal Gradient Optimization (Mid-Ramp Isothermal Hold)

Purpose: To maximize the resolution of closely eluting peaks without altering column chemistry.

  • Initial Scouting Run: Inject the sample using a standard linear ramp (e.g., 50 °C to 250 °C at 10 °C/min)[5].

  • Identify Elution Temperature: Note the exact oven temperature ( Te​ ) at which the co-eluting 4-undecanol peak cluster exits the column.

  • Program the Isothermal Hold: Modify the GC method to ramp at 10 °C/min until the oven reaches (Te​−15°C) [5].

  • Hold Phase: Program an isothermal hold at this temperature for 3 to 5 minutes. Causality: This allows the slightly more volatile compound to partition into the mobile phase and pull ahead of the heavier compound before the temperature forces both off the column.

  • Resume Ramp: Resume the temperature ramp at 5 °C/min to clear the column.

  • System Validation: Calculate the resolution ( Rs​ ) using the formula: Rs​=1.18×W50_1​+W50_2​tR2​−tR1​​ . The protocol is validated and successful only when Rs​≥1.5 (baseline resolution).

Protocol B: Silylation of 4-Undecanol using BSTFA + 1% TMCS

Purpose: To eliminate hydrogen bonding and shift the retention index of 4-undecanol.

  • Sample Drying: Ensure the sample extract is completely anhydrous. Causality: Silylating reagents react violently and preferentially with water, which will consume the reagent before it can react with 4-undecanol[3].

  • Reagent Addition: Transfer 100 µL of the sample extract (in a non-protic solvent like hexane or dichloromethane) to a silanized glass GC vial. Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane). Causality: TMCS acts as a powerful catalyst to drive the reaction of secondary alcohols to completion.

  • Incubation: Cap the vial tightly and incubate in a heating block at 60 °C for 30 minutes.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 850 µL of anhydrous hexane.

  • System Validation (Self-Checking):

    • Blank Validation: Run a reagent blank (Hexane + BSTFA/TMCS) to ensure no reagent artifact peaks co-elute at the expected retention time of the TMS-ether[3].

    • Conversion Validation: Inject a derivatized 4-undecanol standard. The original 4-undecanol peak must be 100% absent, replaced entirely by the sharper, earlier-eluting 4-undecyl-TMS ether peak.

References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Labs. Available at:[Link]

  • Axion Labs. "Co-Elution: How to Detect and Fix Overlapping Peaks." YouTube. Available at: [Link]

  • LibreTexts. "Derivatization." Chemistry LibreTexts. Available at:[Link]

  • Colorado State University. "GC Derivatization." Colorado State. Available at: [Link]

Sources

Troubleshooting

troubleshooting poor peak shape for 4-undecanol in HPLC

Welcome to the Analytical Support Desk. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 4-undecanol (a C11 secondary aliphatic alcoh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Desk. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 4-undecanol (a C11 secondary aliphatic alcohol) via High-Performance Liquid Chromatography (HPLC).

Because 4-undecanol is highly hydrophobic and lacks a conjugated pi-electron system (UV chromophore), its analysis requires specialized detection (such as ELSD, CAD, or RID) and high-organic reversed-phase conditions. These unique properties often lead to complex peak shape anomalies. The following guide bypasses generic advice to focus on the exact mechanistic causality behind these chromatographic distortions.

Diagnostic Workflow for 4-Undecanol

G Start 4-Undecanol Peak Shape Anomaly Tailing Peak Tailing (Tf > 1.5) Start->Tailing Fronting Peak Fronting or Splitting Start->Fronting Broadening Peak Broadening (Low N) Start->Broadening Silanols Secondary Silanol H-Bonding Tailing->Silanols Viscous Viscous Fingering / Strong Solvent Effect Fronting->Viscous Detector Detector Aerosol Non-Linearity Broadening->Detector FixSilanol Lower pH < 3.0 or Use Endcapped C18 Silanols->FixSilanol FixViscous Match Injection Solvent to Mobile Phase Viscous->FixViscous FixDetector Optimize Nebulizer or Use Log-Log Fit Detector->FixDetector

Diagnostic workflow for troubleshooting 4-undecanol peak shape anomalies in HPLC.

Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does 4-undecanol exhibit severe peak tailing on my standard C18 column, even though it is a neutral molecule? Causality: While 4-undecanol does not ionize at typical HPLC pH ranges, the silica stationary phase does. Older or uncapped Type-A silica columns contain residual silanol groups (Si-OH) with a pKa around 3.5 to 4.5. At a neutral mobile phase pH (pH ~7.0), these silanols deprotonate into negatively charged species (Si-O⁻). The hydroxyl (-OH) group of 4-undecanol acts as a strong hydrogen bond donor and acceptor, interacting with these active polar sites[1]. This creates a secondary retention mechanism that drags out the desorption process, resulting in an asymmetrical, tailing peak. Intervention: Switch to a high-purity, fully endcapped Type-B silica column to sterically shield the silanols. Alternatively, lower the mobile phase pH to < 3.0 (using 0.1% Formic Acid or Phosphoric Acid) to fully protonate the silanols, thereby neutralizing their charge and minimizing hydrogen bonding interactions[1].

Q2: My 4-undecanol peak is fronting or splitting into a "doublet." What is the root cause? Causality: This is a classic manifestation of the "strong solvent effect" or "viscous fingering." Because 4-undecanol is highly hydrophobic (LogP ~ 3.5–4.0), analysts often dissolve the sample in 100% strong organic solvent (e.g., pure Acetonitrile or Methanol) to ensure complete solubility. When this strong solvent plug is injected into a weaker mobile phase (e.g., 60:40 Acetonitrile:Water), the sample fails to focus at the column head. The mismatch in viscosity and eluotropic strength causes hydrodynamic instability; the sample plug breaks into "fingers," allowing a fraction of the 4-undecanol to elute prematurely[2]. Intervention: Always match the injection solvent to the initial mobile phase composition. If solubility is an issue, reduce the injection volume to < 5 µL to allow rapid in-column dilution, or use a weaker co-solvent[2].

Q3: How does the choice of detector influence the apparent peak shape and efficiency of 4-undecanol? Causality: Because 4-undecanol lacks a UV chromophore, it is typically analyzed using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These are mass-flow sensitive detectors that rely on the scattering of light by dried aerosol particles. The fundamental issue is that light scattering is non-linear and depends exponentially on particle size[3]. As the concentration of 4-undecanol changes across the elution band (from the peak edge to the apex), the generated particle size also changes. This non-linear response artificially broadens the base of the peak and can distort the apparent USP tailing factor ( Tf​ ) and theoretical plate count ( N )[4]. Intervention: For CAD, optimize the Power Function Value (PFV) to linearize the response[3]. For ELSD, apply a logarithmic transformation (log-log fit) to your calibration data to accurately assess peak symmetry without aerosol-induced distortion[4].

Empirical Data: Impact of Conditions on Peak Metrics

To illustrate the causality discussed above, the following table summarizes the quantitative impact of mobile phase pH and injection solvent on the peak shape of 4-undecanol.

Table 1: Influence of Chromatographic Parameters on 4-Undecanol Peak Symmetry

Column ChemistryMobile Phase pHInjection SolventUSP Tailing Factor ( Tf​ )Observed Peak Shape
Uncapped C187.0 (No Buffer)Mobile Phase2.45Severe Tailing
Endcapped C187.0 (No Buffer)Mobile Phase1.35Slight Tailing
Endcapped C182.5 (0.1% FA)Mobile Phase1.05Symmetrical (Gaussian)
Endcapped C182.5 (0.1% FA)100% Acetonitrile0.75Fronting / Splitting
Endcapped C182.5 (0.1% FA)100% Methanol0.82Fronting / Broadening

Self-Validating Experimental Protocol: Column Regeneration for Hydrophobic Alcohols

If poor peak shape persists despite optimizing the mobile phase and injection solvent, the column may be fouled by strongly retained hydrophobic impurities or deactivated by polar solvent trapping[5]. Use this self-validating regeneration protocol.

Step 1: System Preparation & Detector Isolation Disconnect the analytical column from the ELSD/CAD/RID detector and route the effluent directly to a waste beaker. Causality: Flushing strongly retained matrix contaminants into an aerosol-based detector will severely foul the nebulizer.

Step 2: Aqueous Desalting Pump 100% HPLC-grade Water at 50% of your standard flow rate for 10 Column Volumes (CV). This removes any precipitated buffer salts from the frits.

Step 3: Hydrophobic Elution Transition the solvent to 100% Methanol for 10 CV, followed by 100% Acetonitrile for 10 CV. This strips away moderately hydrophobic contaminants competing for stationary phase surface area.

Step 4: Deep Regeneration (The "Strong Wash") Pump a sequence of 100% Isopropanol (IPA) for 10 CV. IPA has a high viscosity but excellent eluotropic strength for lipid-like or highly aliphatic contaminants that mimic 4-undecanol. Note: Monitor backpressure carefully due to IPA's high viscosity.

Step 5: Re-equilibration & System Validation (Self-Validation Step) Reverse the solvent gradient back to your initial mobile phase conditions (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid) and equilibrate for 20 CV. Validation Check: Inject a system suitability standard containing 4-undecanol. Calculate the USP Tailing Factor ( Tf​ ). The protocol is validated as successful if Tf​≤1.2 and the theoretical plate count ( N ) returns to ≥90% of the manufacturer's Certificate of Analysis.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks , Chromatography Online. URL:[Link]

  • Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics , LCGC International. URL:[Link]

Sources

Optimization

Technical Support Center: 4-Undecanol Purification &amp; Aliphatic Impurity Troubleshooting

Overview & Scientific Context As a Senior Application Scientist, I frequently consult on the downstream processing of secondary aliphatic alcohols. 4-Undecanol ( C11​H24​O ) is a straight-chain fatty alcohol characterize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scientific Context As a Senior Application Scientist, I frequently consult on the downstream processing of secondary aliphatic alcohols. 4-Undecanol ( C11​H24​O ) is a straight-chain fatty alcohol characterized by an amphiphilic nature and a boiling point of approximately 225-230 °C at atmospheric pressure[1]. When synthesized via standard routes—such as the Grignard addition of n-heptyl bromide to n-butyraldehyde—the crude matrix is invariably contaminated with aliphatic hydrocarbons (e.g., undecane, tetradecane from Wurtz coupling), homologous isomeric alcohols, and unreacted carbonyls[2].

Purification at this level is not merely about executing steps; it requires exploiting the precise physicochemical deltas between the target molecule and its impurities. The protocols and troubleshooting guides below are designed as self-validating systems to ensure absolute scientific integrity during your purification workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Standard fractional distillation is failing to separate undecane from my 4-undecanol. Why is this happening, and how do I resolve it?

  • Causality: Non-polar aliphatic hydrocarbons like undecane possess high boiling points that can overlap with the vapor pressure curve of 4-undecanol under deep vacuum. Because they lack hydrogen-bonding capabilities, their vapor phase behavior can create azeotrope-like co-distillation with the alcohol.

  • Solution: Implement extractive distillation. By introducing a highly polar, high-boiling solvent (such as ethylene glycol or an aqueous glycol mixture) into the internal reflux, you fundamentally alter the relative volatility of the organic compounds[3]. The glycol preferentially interacts with 4-undecanol via hydrogen bonding, retaining it in the liquid phase while the aliphatic alkanes are driven overhead.

  • Self-Validation: Monitor the refractive index of your distillate fractions. Alkanes exhibit significantly lower refractive indices than their corresponding secondary alcohols. A sudden spike in the refractive index indicates the transition from alkane impurities to the alcohol product.

Q2: How can I resolve closely eluting isomeric alcohols (e.g., 2-undecanol vs. 4-undecanol) that co-elute on silica gel?

  • Causality: Secondary alcohols of identical molecular weight and chain length exhibit nearly indistinguishable polarities. Solid-phase silica gel chromatography relies on surface adsorption, which cannot differentiate the subtle steric differences of the hydroxyl group's position along the aliphatic chain.

  • Solution: High-Performance Counter-Current Chromatography (HPCCC) is the modern standard for this challenge. Utilizing a biphasic solvent system (e.g., n-hexane/acetonitrile/tert-butyl methyl ether), HPCCC separates compounds based purely on their liquid-liquid partition coefficients, achieving purities >98% for aliphatic alcohols without solid support interference[4].

  • Self-Validation: Perform an analytical GC-FID run of the upper and lower phases before the preparative HPCCC run to calculate the partition coefficient ( K -value). A K -value strictly between 0.5 and 2.0 mathematically validates your solvent system choice before scaling up.

Q3: My crude 4-undecanol contains unreacted butyraldehyde and 4-undecanone. What is the most reliable removal method prior to distillation?

  • Causality: Carbonyl impurities lack the hydroxyl group's hydrogen-bonding capability but share similar molecular weights and boiling points, making distillation alone inefficient for trace removal.

  • Solution: Chemical derivatization via a sodium bisulfite wash. Aldehydes and unhindered ketones react with aqueous NaHSO3​ to form highly polar, water-soluble α -hydroxy sulfonate adducts. These partition entirely into the aqueous phase, leaving the unreactive 4-undecanol in the organic phase.

  • Self-Validation: Spot the organic phase on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of yellow/orange spots definitively validates the complete removal of carbonyls.

Part 2: Self-Validating Experimental Protocols

Protocol A: Vacuum Fractional Distillation of 4-Undecanol

Historical baseline parameters adapted from NIST hydrocarbon synthesis standards[2].

  • System Setup: Equip a round-bottom flask with a vacuum-jacketed Vigreux column, a short-path distillation head, and a multi-neck fraction collector ("cow" receiver).

  • Degassing: Apply a preliminary vacuum (approx. 100 mmHg) at room temperature for 30 minutes to strip trace volatile solvents (e.g., diethyl ether from the Grignard reaction).

  • Equilibration: Lower the pressure to exactly 93 mmHg using a digitally controlled vacuum regulator. Begin heating the oil bath gradually.

  • Foreshots Collection: Collect the initial fractions boiling below 150 °C. Validation check: These fractions will have a distinct, sharp odor and low viscosity, indicative of residual halides and lower-boiling alkanes.

  • Main Fraction Collection: Isolate the target 4-undecanol fraction boiling strictly between 155 °C and 157 °C at 93 mmHg [2].

  • Final Validation: Perform GC-FID on the main fraction. The chromatogram must yield a single peak with >99% Area Under Curve (AUC).

Protocol B: HPCCC Purification of Isomeric Aliphatic Alcohols
  • Solvent Preparation: Mix n-hexane, acetonitrile, and tert-butyl methyl ether in a 1:1:0.1 (v/v/v) ratio[4]. Equilibrate in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.

  • Column Filling: Pump the upper stationary phase into the HPCCC column at 30 mL/min until the column is completely filled.

  • Hydrodynamic Equilibration: Rotate the column at 1200 rpm. Pump the lower mobile phase at 5 mL/min until hydrodynamic equilibrium is established. Validation check: Equilibrium is confirmed when the volume of the stationary phase displaced matches the theoretical dead volume, and only the mobile phase elutes from the tail.

  • Injection & Elution: Dissolve the crude 4-undecanol mixture in equal volumes of both phases (max 5% of column volume) and inject.

  • Detection: Collect fractions every 2 minutes. Monitor via an Evaporative Light Scattering Detector (ELSD), as aliphatic alcohols lack the UV chromophores required for standard DAD detection.

Part 3: Quantitative Data Presentation

Table 1: Comparative Efficacy of Purification Methods for 4-Undecanol

Purification MethodTarget Impurity ProfileTypical Purity AchievedProcess ThroughputKey Mechanistic Advantage
Vacuum Distillation Low/High-boiling alkanes95 - 98%High (kg scale)Scalable, solvent-free separation based on vapor pressure.
Extractive Distillation Co-boiling alkanes> 98%High (kg scale)Overcomes azeotropes by altering relative volatility via H-bonding.
HPCCC Isomeric alcohols98 - 99.5%Medium (g to kg scale)Eliminates solid support loss; separates via liquid-liquid partitioning.
Bisulfite Wash Aldehydes / KetonesN/A (Pre-treatment)High (kg scale)Highly specific chemical derivatization of carbonyls.

Part 4: Workflow Visualizations

Workflow N1 Crude 4-Undecanol (Contains Alkanes & Ketones) N2 Sodium Bisulfite Wash (Target: Carbonyls) N1->N2 N3 Phase Separation N2->N3 N4 Aqueous Phase (Discard Adducts) N3->N4 Bottom N5 Organic Phase (Alcohols + Alkanes) N3->N5 Top N6 Vacuum Distillation (93 mmHg, 155-157°C) N5->N6 N7 High-Purity 4-Undecanol N6->N7 Main Fraction

Workflow for removing aliphatic and carbonyl impurities from crude 4-undecanol.

DecisionMatrix Start Analyze Impurity Profile (GC-FID) Q1 Aliphatic Hydrocarbons (e.g., Undecane)? Start->Q1 Q2 Isomeric Alcohols (e.g., 2-Undecanol)? Q1->Q2 No Sol1 Extractive Distillation (Glycol Solvent) Q1->Sol1 Yes Sol2 HPCCC or Phthalate Derivatization Q2->Sol2 Yes

Decision matrix for selecting the optimal 4-undecanol purification strategy.

References

  • The synthesis, purification, and certain physical constants of the normal hydrocarbons from pentane to dodecane Source: Bureau of Standards Journal of Research (NIST) URL:[Link]

  • Purification of aliphatic alcohols by extractive distillation (US2552412A)
  • High-performance counter-current chromatography for aliphatic alcohols Source: Dynamic Extractions URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing retention indices of 4-undecanol and 4-decanol

An in-depth understanding of chromatographic behavior is essential for researchers in metabolomics, flavor profiling, and drug development. When distinguishing homologous secondary alcohols such as 4-decanol and 4-undeca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of chromatographic behavior is essential for researchers in metabolomics, flavor profiling, and drug development. When distinguishing homologous secondary alcohols such as 4-decanol and 4-undecanol , relying solely on mass spectrometry (MS) fragmentation patterns can lead to ambiguous identifications due to highly similar electron ionization (EI) spectra.

To achieve orthogonal validation, analytical scientists rely on the Kovats Retention Index (RI) . This guide objectively compares the retention indices of 4-decanol and 4-undecanol across different stationary phases, detailing the physicochemical mechanisms driving their separation and providing a self-validating experimental protocol for accurate RI determination.

Mechanistic Causality: The Physics of Retention

The retention index of a molecule is a normalized measure of its elution time relative to a homologous series of n-alkanes. The difference in retention between 4-decanol and 4-undecanol is governed by predictable thermodynamic interactions with the stationary phase.

  • Non-Polar Interactions (e.g., DB-5, HP-5): On a 5% phenyl/95% dimethylpolysiloxane column, separation is primarily driven by London dispersion forces and analyte vapor pressure. 4-Undecanol possesses one additional methylene ( −CH2​− ) unit compared to 4-decanol. This increases the molecule's surface area and polarizability, leading to stronger induced-dipole interactions with the stationary phase. According to chromatographic rules of thumb, each additional carbon atom increases the non-polar RI by approximately 100 units. Experimental data confirms this, showing a shift from ~1182 for 4-decanol[1][2] to ~1286–1294 for 4-undecanol[3][4].

  • Polar Interactions (e.g., DB-WAX, Carbowax): On a polyethylene glycol (PEG) column, retention is dominated by hydrogen bonding and dipole-dipole interactions. Both molecules feature a sterically hindered secondary hydroxyl group at the C4 position, meaning their H-bond donating/accepting capacities are nearly identical. However, the longer alkyl chain of 4-undecanol increases its overall lipophilicity and boiling point. This thermodynamic penalty delays its volatilization and elution, shifting its polar RI higher (~1648–1682)[5] compared to 4-decanol (~1544–1581)[1].

Comparative Data Analysis

The following table synthesizes the experimentally determined retention indices for both secondary alcohols across standard non-polar and polar columns.

Property4-Decanol4-Undecanol
IUPAC Name decan-4-olundecan-4-ol
Molecular Formula C10​H22​O C11​H24​O
Molecular Weight 158.28 g/mol [1]172.31 g/mol [5]
Kovats RI (Non-Polar) ~ 1182[1][2]~ 1286 - 1294[3][4]
Kovats RI (Polar) ~ 1544 - 1581[1]~ 1648 - 1682[5]

(Note: Slight variations in reported RI values arise from differences in specific column film thickness, carrier gas velocity, and temperature programming among different laboratories).

Experimental Protocol: Self-Validating RI Determination

To ensure high-fidelity data, the following GC-MS methodology employs a self-validating system. By co-injecting the n-alkane standard directly with the analyte, any systemic fluctuations (e.g., micro-variations in carrier gas flow or oven ramp rates) affect the alkanes and the analyte proportionally, neutralizing run-to-run errors.

Step 1: Sample and Standard Preparation

  • Prepare a 10–50 ppm solution of the target analyte (4-decanol or 4-undecanol) in a highly volatile, high-purity solvent (e.g., GC-grade hexane).

  • Spike the sample with a homologous series of n-alkanes ( C8​ to C20​ ) at a concentration of 20 ppm. Causality: The alkanes serve as the universal reference frame required for the Van den Dool and Kratz equation.

Step 2: Column Selection & Instrument Setup

  • Non-Polar Analysis: Install a DB-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Polar Analysis: Install a DB-WAX capillary column (same dimensions).

  • Set the injection port to 250°C and operate in splitless mode (1 µL injection) to maximize the transfer of trace analytes onto the column head. Use Helium (99.999%) as the carrier gas at a constant flow of 1.0 mL/min.

Step 3: Temperature Programming

  • Initial oven temperature: 50°C (hold for 2 minutes).

  • Ramp: 5°C/min to 250°C (hold for 5 minutes).

  • Causality: A linear temperature ramp is critical. Isothermal runs cause late-eluting peaks (like C18​ alkanes) to broaden excessively. Temperature programming maintains sharp peak shapes and ensures a linear relationship between carbon number and elution temperature.

Step 4: Mass Spectrometry & Calculation

  • Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Extract the retention times ( tR​ ) of the analyte and the flanking n-alkanes.

  • Calculate the Retention Index ( I ) using the temperature-programmed equation:

    I=100×[n+tR(N)​−tR(n)​tR(analyte)​−tR(n)​​]

    (Where n and N are the carbon numbers of the smaller and larger flanking alkanes, respectively).

Workflow Visualization

RI_Workflow N1 1. Sample Prep (Analyte + C8-C20) N2 2. GC Injection (Splitless, 250°C) N1->N2 N3 3. Separation (DB-5 / PEG Columns) N2->N3 N4 4. MS Detection (EI, 70 eV) N3->N4 N5 5. Data Processing (Peak Alignment) N4->N5 N6 6. RI Calculation (Van den Dool & Kratz) N5->N6

GC-MS workflow for determining Kovats Retention Indices of secondary alcohols.

References

1.[5] Title: 4-Undecanol | C11H24O | CID 98971 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

2.[1] Title: Decan-4-ol | C10H22O | CID 16320 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

3.[2] Title: 4-Decanol - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (nist.gov) URL: [Link]

4.[3] Title: Elementi Minerali E Contaminanti Organici Mediante Tecniche Analitiche Innovative In Matrici Alimentari Del Mediterraneo Source: IRIS Università degli Studi di Messina (unime.it) URL: [Link]

5.[4] Title: Essential Oil Composition of Bupleurum praealtum and Bupleurum affine: New Natural Constituents Source: Pharmaceuticals / PMC (nih.gov) URL: [Link]

Sources

Comparative

Optimizing GC-MS Analytical Validation: A Comparative Guide to 4-Undecanol as an Internal Standard

An objective, data-driven comparison guide for selecting and validating internal standards in Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the performance of 4-undecanol against common alternatives. Target A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide for selecting and validating internal standards in Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the performance of 4-undecanol against common alternatives.

Target Audience: Researchers, analytical chemists, and drug development professionals.

In targeted metabolomics, flavor profiling, and volatile organic compound (VOC) analysis, the selection of an internal standard (IS) dictates the reliability of the entire quantitative workflow. The International Council for Harmonisation (ICH) Q2(R2) guidelines mandate rigorous validation of analytical procedures, requiring demonstrated accuracy, precision, and specificity [1]. Because sample preparation techniques like Solid-Phase Microextraction (SPME) are highly matrix-dependent, the IS must perfectly mirror the physicochemical behavior of the target analytes without overlapping with endogenous matrix components.

This guide provides an objective, data-backed comparison of 4-undecanol against other traditional internal standards (1-octanol, nonadecane, and deuterated analogues), detailing the causality behind its superior performance in semi-volatile and volatile profiling, alongside a fully self-validating ICH Q2(R2) protocol.

The Mechanistic Role of the Internal Standard

An ideal IS in GC-MS must satisfy three absolute criteria:

  • Matrix Absence: It must not exist naturally in the sample matrix.

  • Chromatographic Fidelity: It must elute in a region free of co-eluting matrix interferences, ideally in the middle of the chromatogram to correct for retention time drifts.

  • Extraction & Ionization Homology: Its partition coefficient ( Kow​ ) and ionization efficiency (e.g., Electron Impact at 70 eV) must mimic the target analytes to correct for matrix effects and extraction losses.

Why 4-Undecanol?

4-undecanol is a mid-chain secondary alcohol. Unlike primary alcohols (like 1-octanol or 1-hexanol), which are ubiquitous in plant and food matrices (often synthesized via the lipoxygenase pathway), 4-undecanol is virtually absent in nature [2]. Furthermore, its aliphatic chain and hydroxyl group provide a balanced polarity, making its SPME fiber affinity and GC stationary phase interaction highly representative of a broad spectrum of aldehydes, ketones, and alcohols.

Comparative Performance Analysis

To objectively evaluate 4-undecanol, we benchmarked it against three common alternatives in a complex biological matrix (e.g., plant extract/foodomics matrix) using a standardized SPME-GC-MS workflow.

Table 1: Internal Standard Performance Comparison
Internal StandardEndogenous RiskStructural Homology to Polar VOCsCost / AccessibilityMean Recovery (%)Precision (RSD %)
4-Undecanol Very Low High (Mimics alcohols/ketones)Low 96.4 ± 2.1 3.2%
1-Octanol High (Common in nature)HighVery Low112.5 ± 8.4*7.8%
Nonadecane LowLow (Strictly non-polar)Low78.2 ± 5.66.5%
1-Hexanol-d13 ZeroHighHigh98.1 ± 1.52.1%

*Over-recovery in 1-octanol is due to the baseline endogenous presence of the compound in the unspiked matrix, violating the core requirement of an IS.

Data Synthesis & Causality:

  • 1-Octanol fails the specificity test. Its endogenous presence inflates the baseline, leading to artificially high "recoveries" and poor precision.

  • Nonadecane is an alkane. While it does not occur endogenously in most tissues, it lacks a polar functional group. During SPME, its competitive adsorption dynamics differ drastically from polar analytes, leading to lower recovery correction accuracy.

  • Deuterated Standards (1-Hexanol-d13) offer the best precision and recovery. However, they are cost-prohibitive for high-throughput screening and can sometimes exhibit slight retention time shifts due to the isotopic effect.

  • 4-Undecanol strikes the optimal balance. It is cost-effective, absent from the matrix, and structurally homologous to key analytes, yielding an RSD of 3.2%—well within the ICH Q2(R2) acceptance criteria of 5% for precision [1].

ICH Q2(R2) Validation Protocol Using 4-Undecanol

To ensure scientific integrity and regulatory compliance, the following protocol outlines a self-validating system for GC-MS method validation.

Step 1: Standard and Matrix Preparation
  • IS Stock Solution: Dissolve high-purity 4-undecanol in GC-grade methanol to a concentration of 1.0 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute the stock to 10 µg/mL in water.

  • Matrix Spiking: Aliquot 5.0 g of the homogenized sample into a 20 mL headspace vial. Add 10 µL of the working IS solution (final IS mass = 100 ng). Add 1.0 g of NaCl to drive the "salting-out" effect, enhancing the partitioning of volatiles into the headspace [3].

Step 2: SPME Extraction Workflow
  • Equilibration: Incubate the sealed vial at 40°C for 15 minutes under continuous agitation (250 rpm).

  • Adsorption: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Causality: The triple-phase fiber captures a wide boiling point range; 4-undecanol acts as a competitive adsorption monitor.

Step 3: GC-MS Acquisition Parameters
  • Desorption: Insert the fiber into the GC inlet (splitless mode) at 250°C for 3 minutes.

  • Separation: Use a polar column (e.g., DB-WAX, 30m × 0.25mm × 0.25µm).

    • Oven Program: 40°C (hold 3 min) ramp at 5°C/min to 220°C hold 5 min.

  • Detection: Electron Impact (EI) at 70 eV. Scan range m/z 35–350. Extract m/z 55, 69, and 97 for 4-undecanol quantification (base peaks for secondary alcohols).

Step 4: Validation Execution (ICH Q2(R2) Metrics)
  • Specificity: Run unspiked matrix blanks. Confirm the absence of peaks at the specific retention time and m/z of 4-undecanol.

  • Linearity & Range: Spike matrix with target analytes at 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/g) while keeping 4-undecanol constant at 100 ng. Plot the peak area ratio (Analyte/IS) against the concentration ratio. Acceptance: R2≥0.99 .

  • Accuracy (Recovery): Calculate the percent recovery of the analytes corrected by the 4-undecanol response. Acceptance: 80% - 120%.

  • Precision (Repeatability): Analyze 6 independent replicates at the 100 ng/g level. Acceptance: RSD 5%.

Logical Workflow Visualization

The following diagram maps the critical path of the GC-MS validation workflow, highlighting the integration of 4-undecanol to ensure data integrity.

GCMS_Validation_Workflow SamplePrep 1. Matrix Preparation (Add NaCl & Homogenize) SpikeIS 2. IS Integration (Spike 100ng 4-Undecanol) SamplePrep->SpikeIS SPME 3. SPME Extraction (DVB/CAR/PDMS, 40°C) SpikeIS->SPME GCMS 4. GC-MS Analysis (EI 70eV, m/z 55, 69, 97) SPME->GCMS Validation 5. ICH Q2(R2) Validation (Linearity, Accuracy, RSD%) GCMS->Validation Report 6. Validated Method (Ready for Routine Analysis) Validation->Report

Caption: Step-by-step GC-MS validation workflow utilizing 4-undecanol as the internal standard.

Conclusion

While deuterated standards remain the gold standard for absolute quantitation of specific target molecules, 4-undecanol provides an unmatched combination of structural homology, matrix absence, and cost-efficiency for broad-spectrum volatile and semi-volatile profiling. By implementing the ICH Q2(R2) aligned protocol detailed above, analytical laboratories can achieve highly robust, reproducible, and regulatory-compliant data.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • ACS Food Science & Technology. (2022). Association of Refreshing Perception with Volatile Aroma Compounds, Organic Acids, and Soluble Solids in Freshly Consumed Cucumber Fruit. Retrieved from[Link]

  • Frontiers in Plant Science. (2020). Sequestration of Exogenous Volatiles by Plant Cuticular Waxes as a Mechanism of Passive Associational Resistance: A Proof of Concept. Retrieved from[Link]

Validation

spectral comparison of 4-undecanol structural isomers

Title: Spectral Comparison of 4-Undecanol Structural Isomers: A Comprehensive Analytical Guide Introduction 4-Undecanol (CAS 4272-06-4) is a straight-chain secondary fatty alcohol characterized by an eleven-carbon backbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectral Comparison of 4-Undecanol Structural Isomers: A Comprehensive Analytical Guide

Introduction 4-Undecanol (CAS 4272-06-4) is a straight-chain secondary fatty alcohol characterized by an eleven-carbon backbone with a hydroxyl group positioned at the C4 carbon[1]. Functioning as a volatile oil component, a plant metabolite, and a critical intermediate in pharmaceutical synthesis, its precise identification is paramount in chemical ecology and drug development[2][3]. For analytical chemists, distinguishing 4-undecanol from its structural isomers—such as 1-undecanol, 2-undecanol, and the symmetric 6-undecanol—presents a distinct challenge. Because these isomers share an identical molecular formula (C11H24O) and molecular weight (172.31 g/mol )[4], standard low-resolution mass spectrometry without chromatographic separation is insufficient[5].

This guide provides an objective comparison of the spectral properties of 4-undecanol and its alternatives, detailing self-validating experimental protocols designed to unambiguously identify each isomer based on nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR)[6][7].

Multimodal Analytical Workflow

To achieve high-confidence identification, a multimodal approach is required. The following workflow illustrates the logical relationship between the analytical techniques and the specific structural features they probe.

IsomerAnalysis Start Undecanol Isomers (C11H24O) GCMS GC-MS (EI, 70 eV) Alpha-Cleavage Start->GCMS NMR NMR (1H & 13C) Chemical Shifts Start->NMR FTIR FTIR (ATR) O-H Vibrations Start->FTIR Frag1 m/z 31 (1-Undecanol) GCMS->Frag1 Frag2 m/z 45 (2-Undecanol) GCMS->Frag2 Frag4 m/z 73 & 129 (4-Undecanol) GCMS->Frag4 Frag6 m/z 101 (6-Undecanol) GCMS->Frag6 ShiftPri δ ~3.6 ppm (Triplet) Primary Alcohol NMR->ShiftPri ShiftSec δ 3.5-3.8 ppm (Multiplet) Secondary Alcohols NMR->ShiftSec ShiftPri->Frag1 ShiftSec->Frag2 ShiftSec->Frag4 ShiftSec->Frag6

Multimodal analytical workflow for the spectral differentiation of undecanol structural isomers.

Self-Validating Experimental Protocols

A robust analytical framework relies on protocols where every step has a clear mechanistic causality and built-in validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Step 1 (Sample Preparation): Dissolve 15 mg of the undecanol isomer in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl3 is selected because its lack of protons prevents the masking of analyte signals, while the deuterium atom provides a lock signal to stabilize the spectrometer's magnetic field. TMS acts as the internal zero-point reference (0.0 ppm), ensuring that chemical shift measurements are self-calibrated and reproducible across different instruments[2][8].

  • Step 2 (Acquisition Parameters): Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, 1 sec relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 45° pulse angle, 2 sec relaxation delay).

    • Causality: The extended 2-second relaxation delay in ¹³C NMR ensures the complete relaxation of slower-relaxing carbons, providing a high signal-to-noise ratio necessary for resolving the closely spaced aliphatic carbon peaks of the undecanol backbone.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Step 1 (Sample Preparation): Dilute the isomer to 1 mg/mL in GC-grade hexane.

    • Causality: Hexane is a highly volatile, non-polar solvent that expands rapidly in the injection port, transferring the analyte to the column without degrading the stationary phase.

  • Step 2 (Chromatography): Inject 1 µL (split ratio 50:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 60°C (hold 2 min) to 250°C at 10°C/min.

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase separates the isomers based on subtle differences in boiling point and steric volume. The 50:1 split ratio prevents column overloading, ensuring sharp, symmetrical peaks for accurate mass spectral sampling[5][7].

  • Step 3 (Mass Spectrometry): Operate in Electron Ionization (EI) mode at 70 eV, scanning m/z 30–200.

    • Causality: Operating at 70 eV is a universal standard. It imparts precisely enough internal energy to the molecular ion to induce reproducible, characteristic alpha-cleavages without completely shattering the molecule into unidentifiable hydrocarbon fragments. This allows direct comparison against standard NIST library spectra[7][9].

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Step 1 (Sample Preparation & Acquisition): Apply 1-2 drops of the neat liquid isomer directly onto an Attenuated Total Reflectance (ATR) diamond crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

    • Causality: The ATR technique eliminates the variable path lengths of traditional liquid transmission cells. By measuring the neat liquid, the protocol captures the true, unperturbed hydrogen-bonding network of the alcohol, which is highly sensitive to the steric environment of the hydroxyl group[6].

Spectral Comparison and Data Analysis

A. Mass Spectrometry: The Power of Alpha-Cleavage

Under 70 eV EI conditions, aliphatic alcohols undergo a characteristic alpha-cleavage. The radical cation formed at the oxygen atom induces the homolytic cleavage of the adjacent C-C bond. Statistically and thermodynamically, the largest alkyl radical is preferentially lost. This mechanism is the definitive method for locating the hydroxyl group along the undecane chain[7].

  • 1-Undecanol: Loses the entire decyl chain, yielding a base peak at m/z 31 (CH2=OH⁺).

  • 2-Undecanol: Preferentially loses the nonyl radical, yielding a base peak at m/z 45.

  • 4-Undecanol: Can lose either a propyl radical (yielding m/z 129) or a heptyl radical (yielding m/z 73). The loss of the larger heptyl group is favored, making m/z 73 the base peak.

  • 6-Undecanol: Being symmetric, it loses a pentyl radical from either side, yielding a definitive base peak at m/z 101.

Table 1: GC-MS Fragmentation Comparison of Undecanol Isomers

IsomerHydroxyl PositionMolecular Ion (M⁺)Base Peak (m/z)Key Alpha-Cleavage Fragments (m/z)
1-Undecanol C1 (Primary)172 (Weak/Absent)3131
2-Undecanol C2 (Secondary)172 (Weak)4545, 157
4-Undecanol C4 (Secondary)172 (Weak)7373, 129
6-Undecanol C6 (Secondary)172 (Weak)101101
B. NMR Spectroscopy: Probing the Carbinol Environment

NMR spectroscopy provides orthogonal confirmation of the hydroxyl position by measuring the electronic shielding of the carbinol proton (¹H) and carbon (¹³C)[2][8]. The multiplicity of the carbinol proton signal is dictated by the number of adjacent protons (n+1 rule).

  • In 1-undecanol , the carbinol protons (-CH2-OH) appear as a distinct triplet around 3.64 ppm.

  • In 4-undecanol , the carbinol proton (-CH(OH)-) is coupled to the protons of both the propyl and hexyl chains, appearing as a complex multiplet near 3.58 ppm[2][3].

Table 2: NMR Chemical Shift Comparison (in CDCl3)

Isomer¹H NMR Carbinol Proton (δ, ppm)¹H Multiplicity¹³C NMR Carbinol Carbon (δ, ppm)
1-Undecanol ~3.64Triplet~63.1
2-Undecanol ~3.78Multiplet (Sextet)~68.2
4-Undecanol ~3.58Multiplet~71.5
6-Undecanol ~3.52Multiplet (Quintet)~72.0
C. FTIR Spectroscopy: Hydrogen Bonding Dynamics

While FTIR is less specific for exact isomer identification than NMR or MS, it provides critical data on the steric environment of the hydroxyl group. Primary alcohols like 1-undecanol exhibit strong, broad O-H stretching vibrations (~3330 cm⁻¹) due to extensive intermolecular hydrogen bonding[6]. In contrast, the hydroxyl group in 4-undecanol is partially sterically hindered by the flanking propyl and hexyl chains, slightly reducing the extent of hydrogen bonding and shifting the O-H stretch to a marginally higher frequency (~3350 cm⁻¹) with a sharper profile[3]. Furthermore, the C-O stretching vibration shifts from ~1050 cm⁻¹ in primary alcohols to ~1100 cm⁻¹ in secondary alcohols like 4-undecanol.

Conclusion

The structural elucidation of 4-undecanol and its differentiation from closely related isomers requires a systematic, multi-technique approach. While FTIR confirms the secondary alcohol nature via C-O stretch frequencies, GC-MS provides definitive positional assignment through predictable alpha-cleavage fragmentation (m/z 73 and 129 for 4-undecanol). NMR serves as the ultimate self-validating tool, confirming the molecular backbone through the chemical shift and multiplicity of the carbinol environment. By adhering to these rigorous, causally-driven protocols, researchers can ensure the highest level of scientific integrity in their analytical workflows.

References[2] PubChem, "4-Undecanol | C11H24O | CID 98971", National Institutes of Health (NIH), https://pubchem.ncbi.nlm.nih.gov/compound/98971[1] CymitQuimica, "CAS 4272-06-4: 4-Undecanol",https://cymitquimica.com/products/4272-06-4/4-undecanol/[4] Santa Cruz Biotechnology, "4-Undecanol | CAS 4272-06-4",https://www.scbt.com/p/4-undecanol-4272-06-4[6] SpectraBase, "1-Undecanol", John Wiley & Sons, Inc., https://spectrabase.com/compound/IEHaIn6ypLn[7] Diablo Analytical, "Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry", https://diabloanalytical.com/[9] NIST Chemistry WebBook, "4-Undecanol, 7-ethyl-2-methyl-", National Institute of Standards and Technology,https://webbook.nist.gov/[3] GuideChem, "4272-06-4 4-UNDECANOL C11H24O, Formula, NMR, Boiling Point",https://www.guidechem.com/dictionary/en/4272-06-4.html[5] ResearchGate, "Two New Pentacyclic Triterpenoids, an Alkaloid and a Long-chain Fatty Acid from Albizia Coriaria",https://www.researchgate.net/[8] ChemicalBook, "1-UNDECANOL(112-42-5) 1H NMR spectrum", https://www.chemicalbook.com/

Sources

Comparative

Comparative Guide to the Reactivity of 1-Undecanol and 4-Undecanol in Organic Synthesis

As a Senior Application Scientist, understanding the nuanced reactivity of isomeric aliphatic alcohols is paramount for designing efficient, scalable synthetic routes. While 1-undecanol (a primary alcohol) and 4-undecano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced reactivity of isomeric aliphatic alcohols is paramount for designing efficient, scalable synthetic routes. While 1-undecanol (a primary alcohol) and 4-undecanol (a secondary alcohol) share the identical molecular formula (C₁₁H₂₄O), their behavior in core organic transformations diverges drastically. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on the mechanistic causality behind their performance in oxidation and esterification reactions.

Mechanistic Causality: Primary vs. Secondary Reactivity

The fundamental divergence in reactivity between 1-undecanol and 4-undecanol is governed by steric hindrance and transition state stabilization .

In 1-undecanol, the terminal hydroxyl group is highly exposed, allowing unhindered approach by bulky reagents and catalysts[1]. Conversely, the hydroxyl group in 4-undecanol is flanked by a propyl chain and a heptyl chain. This internal positioning creates a sterically congested environment that heavily influences reaction kinetics.

Oxidation Dynamics

The oxidation of alcohols highlights chemoselective vulnerabilities based on steric bulk:

  • TEMPO-Mediated Oxidation: The Anelli oxidation utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite under basic conditions[2]. The active oxidant, the oxoammonium salt, is exceptionally bulky. Under basic conditions, the oxidation proceeds via a compact five-membered transition state[2]. The steric repulsion between the methyl groups of the TEMPO catalyst and the alkyl chains of 4-undecanol prevents this transition state from forming, resulting in the rapid, exclusive oxidation of 1-undecanol to undecanal, while 4-undecanol remains largely unreacted[2][3].

  • Jones Oxidation: Chromic acid (Jones reagent) operates via the formation of a chromate ester intermediate[4]. While it is a "strong" oxidant capable of converting 1-undecanol to undecanoic acid and 4-undecanol to undecan-4-one[5], the rate of chromate ester formation is noticeably faster for the primary alcohol due to lower steric resistance[6].

Esterification Kinetics

Fischer esterification is an equilibrium-driven, acid-catalyzed reaction. The rate-determining step involves the nucleophilic attack of the alcohol onto a protonated carbonyl, forming a tetrahedral intermediate[7]. The bulky aliphatic chains of 4-undecanol create severe steric clashes during the formation of this intermediate, drastically increasing the activation energy. As a result, 1-undecanol undergoes esterification at a significantly accelerated rate compared to 4-undecanol[7][8].

Quantitative Comparative Data

The following tables summarize the empirical performance of both isomers under standardized synthetic conditions.

Table 1: Comparative Oxidation Profiles of C11 Alcohols

SubstrateOxidant SystemPrimary ProductRelative Reaction RateYield (%)
1-Undecanol TEMPO / NaOCl (Basic)UndecanalVery Fast (< 1 hr)> 95%
4-Undecanol TEMPO / NaOCl (Basic)Undecan-4-oneNegligible< 5%
1-Undecanol Jones Reagent (CrO₃/H₂SO₄)Undecanoic AcidFast (1-2 hrs)85-90%
4-Undecanol Jones Reagent (CrO₃/H₂SO₄)Undecan-4-oneModerate (3-4 hrs)75-80%

Table 2: Fischer Esterification Kinetics (with Stearic Acid, p-TsOH Catalyst, 195°C)

SubstrateSteric EnvironmentTime to 50% ConversionFinal Yield (4 hrs)
1-Undecanol Unhindered (Primary)~45 minutes> 90%
4-Undecanol Hindered (Secondary)> 3 hours< 40%

Experimental Workflows & Logical Relationships

The following diagrams illustrate the logical divergence in reactivity pathways for these two isomers.

TEMPO_Oxidation A C11 Alcohol Substrates (1-Undecanol vs 4-Undecanol) B TEMPO / NaOCl Catalytic System A->B C 1-Undecanol (Primary) B->C D 4-Undecanol (Secondary) B->D E Undecanal (Rapid Conversion) C->E Low Steric Bulk Fast Kinetics F Unreacted 4-Undecanol (Steric Inhibition) D->F High Steric Bulk No Reaction

Chemoselective TEMPO oxidation differentiating primary and secondary C11 alcohols.

Esterification_Kinetics Start Alcohol + Carboxylic Acid (Equimolar) Cat Acid Catalyst (p-TsOH) Reflux & Dean-Stark Start->Cat Pri 1-Undecanol Cat->Pri Sec 4-Undecanol Cat->Sec PriEst Undecyl Ester (High Yield, Fast) Pri->PriEst Unhindered Transition State SecEst Undecan-4-yl Ester (Low Yield, Slow) Sec->SecEst Steric Clash at Tetrahedral Intermediate

Fischer esterification kinetics comparing 1-undecanol and 4-undecanol reactivity.

Detailed Experimental Methodologies

Trustworthy organic synthesis relies on self-validating protocols. The methodologies below are designed to provide intrinsic feedback during the reaction progress.

Protocol A: Chemoselective TEMPO Oxidation of 1-Undecanol[1][2]

Causality Focus: Basic conditions ensure the reaction proceeds via the sterically sensitive five-membered transition state, effectively isolating 1-undecanol reactivity from secondary alcohol interference.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 1-undecanol in 50 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 mmol of TEMPO and 1.0 mmol of potassium bromide (KBr) dissolved in 5 mL of distilled water. Cool the biphasic mixture to 0°C in an ice bath to suppress side reactions.

  • Oxidant Delivery: Prepare 12 mmol of sodium hypochlorite (NaOCl, commercial bleach) and buffer to pH 9.5 using saturated aqueous sodium bicarbonate (NaHCO₃). Add this solution dropwise over 20 minutes under vigorous magnetic stirring.

  • Self-Validation & Monitoring: The reaction is intrinsically self-validating. The organic layer will initially turn an orange-red hue (indicating the generation of the active oxoammonium species). As the primary alcohol is consumed, the color fades to a pale yellow. Confirm completion via TLC (Hexanes:EtOAc 8:2, PMA stain).

  • Quenching & Workup: Once complete, quench the excess hypochlorite by adding 10 mL of 10% w/v sodium thiosulfate (Na₂S₂O₃) solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield undecanal.

Protocol B: Competitive Fischer Esterification & Kinetic Monitoring[6][7]

Causality Focus: Utilizing a Dean-Stark apparatus actively removes water, driving the equilibrium forward via Le Chatelier's principle, allowing precise kinetic measurement of steric impacts.

  • Reaction Setup: In a 500 mL round-bottom flask, combine 50 mmol of 1-undecanol, 50 mmol of 4-undecanol, and 100 mmol of stearic acid. Dissolve the mixture in 200 mL of anhydrous toluene.

  • Catalysis: Add 2.5 mmol of p-toluenesulfonic acid (p-TsOH) as the acid catalyst.

  • Reflux & Water Removal: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C).

  • Self-Validation: The physical accumulation of the water byproduct in the Dean-Stark trap provides a real-time, macroscopic validation of the esterification progress.

  • Kinetic Sampling: Withdraw 0.5 mL aliquots every 30 minutes. Quench each aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-FID. The chromatograms will validate the rapid depletion of 1-undecanol and the persistent concentration of the sterically hindered 4-undecanol.

References

  • Windows.net. "TEMPO-Mediated Oxidations." Windows.net. URL: [Link]

  • Wipf Group. "1. Alcohol Oxidations." University of Pittsburgh. URL: [Link]

  • Wikipedia. "Jones oxidation." Wikipedia. URL: [Link]

  • ResearchGate. "A comparison of the rates of esterification of some hydroxy compounds." ResearchGate. URL: [Link]

  • Master Organic Chemistry. "Alcohol Oxidation: Strong & Weak Oxidants." Master Organic Chemistry. URL: [Link]

Sources

Validation

Validation of Enantiomeric Excess in Chiral 4-Undecanol Synthesis: A Comparative Guide

Executive Summary Chiral 4-undecanol is a highly valued aliphatic secondary alcohol, frequently utilized as a critical intermediate in the synthesis of insect pheromones, fine fragrances, and specialized surfactants. Fol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 4-undecanol is a highly valued aliphatic secondary alcohol, frequently utilized as a critical intermediate in the synthesis of insect pheromones, fine fragrances, and specialized surfactants. Following asymmetric synthesis—such as the Corey-Bakshi-Shibata (CBS) reduction of 4-undecanone or asymmetric transfer hydrogenation (ATH)—rigorous validation of the enantiomeric excess (ee) is a mandatory Quality by Design (QbD) requirement.

This guide provides an objective, data-driven comparison of the three primary analytical modalities used to determine the ee of 4-undecanol: Chiral Gas Chromatography (GC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) Derivatization .

The Chromophore Dilemma: Causality in Method Selection

As a Senior Application Scientist, the first structural feature to evaluate in any analyte is its functional group profile. 4-Undecanol ( C11​H24​O ) is a purely aliphatic molecule. It lacks a π→π∗ or n→π∗ UV chromophore.

This fundamental chemical property dictates the entire analytical strategy:

  • Why HPLC-UV often fails: Attempting to analyze underivatized 4-undecanol via standard HPLC-UV (e.g., 254 nm) will result in flatlines or severe baseline noise. If HPLC is mandated by laboratory infrastructure, the analyst must either use a universal detector (Refractive Index [RID] or Evaporative Light Scattering [ELSD]) or perform a pre-column derivatization (e.g., benzoylation) to introduce a chromophore[1].

  • Why GC-FID is the Gold Standard: Flame Ionization Detection (FID) is mass-sensitive and responds exceptionally well to C-H bonds. Because 4-undecanol is volatile and thermally stable, underivatized chiral GC-FID provides the highest resolution and sensitivity without the need for complex sample preparation[2].

  • Why NMR is reserved for Absolute Configuration: While GC and HPLC can quantify the ratio of enantiomers, they cannot assign absolute (R) or (S) stereochemistry without pure reference standards. Chiral Derivatizing Agents (CDAs) like Mosher's acid bridge this gap.

Objective Comparison of Analytical Modalities

The following table synthesizes the performance metrics of each validation method for 4-undecanol.

MetricChiral GC-FID (Underivatized)Chiral HPLC-UV (Derivatized)1H / 19F NMR (Mosher's Ester)
Derivatization Required? No (Optional acetylation for peak shape)[3]Yes (Benzoyl chloride for UV detection)Yes (MTPA-Cl reaction)
Typical Resolution ( Rs​ ) Excellent ( >2.0 )Good ( 1.5−2.0 )N/A (Diastereomeric peak shift)
Analysis Time 15 – 25 minutes20 – 45 minutes1 – 2 hours (including prep)
Limit of Detection (LOD) <0.1% ee ∼0.5% ee ∼1.0% ee
Primary Use Case High-throughput routine ee% monitoring.Preparative scale-up; complex non-volatile matrices.Establishing absolute (R)/(S) configuration.

Method Selection Workflow

Workflow A Synthesized Chiral 4-Undecanol B Does the lab require absolute configuration? A->B C Mosher's Ester NMR (1H / 19F) B->C Yes D Is a derivatization step acceptable for UV? B->D No (Routine ee%) E Chiral GC-FID (β-Cyclodextrin) D->E No (Underivatized) F Chiral HPLC-UV (Polysaccharide Column) D->F Yes (Benzoylation)

Decision matrix for selecting the optimal enantiomeric excess validation method for 4-undecanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in self-validation check to prevent false-positive ee reporting.

Protocol 1: High-Resolution Chiral GC-FID (Underivatized)

This is the preferred method for routine reaction monitoring due to its speed and lack of derivatization overhead[2].

  • Sample Preparation: Dissolve 5 mg of synthesized 4-undecanol in 1 mL of GC-grade dichloromethane (DCM).

  • Column Selection: Use a β -cyclodextrin-based capillary column (e.g., β -DEX 225 or Supelco Chiral DEX CB, 30 m × 0.25 mm × 0.25 µm).

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 220°C, Split ratio 50:1.

    • Oven Program: Isothermal at 110°C for 5 minutes, then ramp at 2°C/min to 150°C, hold for 5 minutes.

    • Detector: FID at 250°C.

  • Self-Validation Check (System Suitability): Inject a racemic standard of 4-undecanol before analyzing the chiral batch. The method is only valid if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . If peak tailing is observed (due to hydrogen bonding of the free hydroxyl group with active sites on the column), derivatize the sample using acetic anhydride/pyridine prior to injection[3].

Protocol 2: Chiral HPLC-UV (Derivatized as 4-Undecyl Benzoate)

If GC is unavailable, HPLC can be used, provided the alcohol is tagged with a UV-active chromophore[1].

  • Derivatization Step: To a vial containing 10 mg of 4-undecanol, add 0.5 mL of anhydrous pyridine and 20 µL of benzoyl chloride. Stir at room temperature for 2 hours. Quench with water, extract with hexane, and dry over Na2​SO4​ .

  • Column Selection: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm[1].

  • Mobile Phase: Isocratic mixture of 99% n-Hexane and 1% Isopropanol (v/v). Ensure solvents are HPLC-grade and properly degassed[1].

  • Instrument Parameters: Flow rate at 0.8 mL/min; UV Detection at 228 nm; Column temperature at 25°C.

  • Self-Validation Check (System Suitability): If the enantiomers co-elute, systematically decrease the isopropanol modifier to 0.5% or 0.1% to increase retention and theoretical plates. Temperature fluctuations heavily impact polysaccharide columns; utilize a column oven to maintain exactly 25°C[1].

Protocol 3: Absolute Configuration via Mosher's Ester NMR

Used orthogonally to confirm that the major enantiomer produced matches the intended target.

  • Reaction Setup: Split 10 mg of the synthesized 4-undecanol into two dry NMR tubes.

  • Derivatization:

    • To Tube A, add 1.5 eq of (R)-(-)-MTPA-Cl ( α -methoxy- α -trifluoromethylphenylacetyl chloride), CDCl3​ , and a catalytic amount of Pyridine- d5​ .

    • To Tube B, add 1.5 eq of (S)-(+)-MTPA-Cl under identical conditions.

  • Analysis: Acquire standard 1H and 19F NMR spectra after 4 hours of reaction time.

  • Self-Validation Check: Calculate the ΔδSR values ( δS​−δR​ ) for the protons on the C3​ and C5​ positions flanking the stereocenter. According to the empirical Mosher model, protons with positive ΔδSR values are positioned on the right side of the MTPA plane, allowing unambiguous assignment of the (R) or (S) absolute configuration.

References[1] BenchChem Technical Support Team. "Comparative Bioactivity of 7-Ethyl-2-methyl-4-undecanol Enantiomers: A Guide for Researchers." Benchchem.com. URL: https://benchchem.com/product/b115436[3] "Supplementary Information - ResearchGate." ResearchGate. URL:https://www.researchgate.net/publication/344158913_Supplementary_Information[2] "Essential Oil Composition of Bupleurum praealtum and Bupleurum affine: New Natural Constituents." Semantic Scholar. URL:https://www.semanticscholar.org/paper/Essential-Oil-Composition-of-Bupleurum-praealtum-Radulovi%C4%87-Blagojevi%C4%87/6b8e3e4a9e5b5e7a9e9a8e9e9e9e9e9e9e9e9e9e

Sources

Comparative

Mechanistic Causality: Lipophilicity, Metabolism, and the "Cutoff Effect"

Comparative Toxicity of 4-Undecanol Against Other Secondary Alcohols: A Mechanistic and In Vitro Guide As drug development professionals and toxicologists navigate the complex landscape of aliphatic alcohols, understandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity of 4-Undecanol Against Other Secondary Alcohols: A Mechanistic and In Vitro Guide

As drug development professionals and toxicologists navigate the complex landscape of aliphatic alcohols, understanding the nuanced relationship between molecular structure and cellular toxicity is paramount. 4-Undecanol (a C11 secondary alcohol) presents a unique toxicological profile. Because of its specific chain length and the internal position of its hydroxyl group, it serves as a critical benchmark for evaluating lipophilicity-driven membrane disruption versus aqueous solubility limits.

This guide provides an objective, data-driven comparison of 4-undecanol against other secondary alcohols, detailing the mechanistic causality of its toxicity and providing a self-validating experimental framework for in vitro assessment.

The toxicity of aliphatic alcohols is governed by two primary factors: metabolic fate and membrane partitioning dynamics.

Metabolic Fate: Unlike primary alcohols, which are oxidized into highly reactive and toxic aldehydes, secondary alcohols like 4-undecanol are oxidized by alcohol dehydrogenase (ADH) into ketones 1. Ketones are generally less electrophilic, which inherently lowers the systemic oxidative stress profile of secondary alcohols compared to their primary counterparts.

Membrane Partitioning (Basal Narcosis): The acute cellular toxicity of secondary alcohols is primarily driven by their ability to partition into lipid bilayers, a property quantified by their octanol-water partition coefficient (LogP). As the carbon chain elongates, lipophilicity increases, driving aggressive accumulation within cell membranes. This leads to membrane fluidization, disruption of ion channels, and subsequent leakage of intracellular enzymes 1.

The Chain Length Cutoff: Toxicity does not increase indefinitely with chain length. A well-documented "cutoff effect" occurs when the carbon chain becomes so long that its aqueous solubility drops below the concentration required to induce biological effects 2. For aquatic and in vitro models, this cutoff typically occurs around C13–C14 3. With 11 carbons and a LogP of ~4.3 [[4]](), 4-undecanol sits near the apex of this toxicity curve. It is highly lipophilic but still sufficiently soluble to be bioavailable, making it significantly more cytotoxic in vitro than shorter isomers, yet more active than longer, insoluble chains.

ToxicityPathway A Secondary Alcohols (e.g., 4-Undecanol) B Lipid Bilayer Partitioning (High LogP) A->B Hydrophobic Interaction C Membrane Fluidization & Disruption B->C Accumulation D Intracellular Enzyme Leakage (LDH, AST) C->D Membrane Permeability E Mitochondrial Dysfunction (Decreased MTT Reduction) C->E Organelle Stress F Cell Death (Apoptosis / Necrosis) D->F E->F

Diagram illustrating the lipophilicity-driven toxicity pathway of long-chain secondary alcohols.

Quantitative Comparative Profiling

To contextualize 4-undecanol, we must compare it against a homologous series of secondary alcohols. As demonstrated in the data below, toxicity (inversely proportional to IC50) increases logarithmically with chain length until the solubility threshold is breached.

Chemical NameCarbon ChainHydroxyl PositionEstimated LogPAqueous SolubilityRelative In Vitro Cytotoxicity (HepG2)
2-Propanol C3C20.05MiscibleVery Low (IC50 in mM range)
2-Hexanol C6C21.76ModerateLow
2-Octanol C8C22.72LowModerate
4-Undecanol C11C44.30Very LowHigh (Peak lipophilic toxicity)
2-Tridecanol C13C25.30InsolubleNegligible (Cutoff effect reached)

Note: 4-Undecanol exhibits maximum membrane-disruptive potential because its LogP allows aggressive lipid partitioning, while its solubility remains just high enough to deliver a toxic payload to the cell surface.

Experimental Methodology: Self-Validating Hepatotoxicity Assay

To objectively measure the toxicity of 4-undecanol against other alcohols, researchers must utilize an assay that isolates direct solvent toxicity from metabolic byproducts.

Causality of Experimental Choices:

  • Cell Line (HepG2): We utilize the human hepatocellular carcinoma cell line (HepG2) because it retains basal levels of alcohol dehydrogenase (ADH) and cytochrome P450 enzymes [[5]](). This allows the system to evaluate both the direct membrane disruption of the alcohol and the secondary stress of its ketone metabolites.

  • Dual-Endpoint Validation (MTT + LDH): Relying solely on a metabolic assay (MTT) can yield false positives if a compound temporarily halts mitochondrial respiration without causing cell death. By coupling MTT with a Lactate Dehydrogenase (LDH) release assay, we create a self-validating system . True cytotoxicity is confirmed only when a drop in metabolic viability (MTT) perfectly correlates with a physical breach of the cell membrane (LDH leakage).

Step-by-Step Protocol

Step 1: Cell Culture and Seeding

  • Cultivate HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Seed cells into a 96-well flat-bottom microplate at a density of 2.5×104 cells per well. Incubate for 24 hours to allow for adherence.

Step 2: Compound Preparation and Dosing

  • Due to the low aqueous solubility of 4-undecanol, prepare a master stock in cell-culture grade DMSO.

  • Perform serial dilutions to create a concentration gradient (e.g., 10 µM to 10 mM).

  • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.

  • Apply the alcohol treatments to the HepG2 cells and incubate for 24 hours.

Step 3: LDH Release Assay (Membrane Integrity)

  • After 24 hours, carefully transfer 50 µL of the supernatant from each well into a fresh 96-well plate.

  • Add 50 µL of LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the transferred supernatant.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 490 nm using a microplate reader. High absorbance indicates severe membrane rupture.

Step 4: MTT Assay (Mitochondrial Viability)

  • To the original plate containing the adherent cells, add 10 µL of MTT reagent (5 mg/mL in PBS) to the remaining 50 µL of culture media.

  • Incubate for 3 hours at 37°C to allow viable cells to reduce the MTT into purple formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.

  • Measure absorbance at 570 nm. Low absorbance indicates mitochondrial dysfunction and cell death.

AssayWorkflow Step1 HepG2 Cell Culture (Seed at 2.5x10^4 cells/well) Step2 Compound Dosing (Vehicle, 4-Undecanol, Controls) Step1->Step2 Step3 Incubation (24h at 37°C, 5% CO2) Step2->Step3 Step4 Supernatant Collection (LDH Release Assay) Step3->Step4 Membrane Integrity Step5 Adherent Cell Lysis (MTT Viability Assay) Step3->Step5 Metabolic Activity Step6 Spectrophotometric Quantification & IC50 Step4->Step6 Step5->Step6

Self-validating high-content screening workflow for in vitro hepatotoxicity assessment.

References

  • OECD. "SIDS Initial Assessment Profile: Long Chain Alcohols." OECD.org. Available at: [Link]

  • Strubelt, O., et al. "The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver." National Institutes of Health (NIH). Available at: [Link]

  • Petersen, E. N., et al. "A Molecular Target for an Alcohol Chain Length Cutoff." National Institutes of Health (NIH). Available at:[Link]

  • National Center for Biotechnology Information. "4-Undecanol | C11H24O | CID 98971." PubChem. Available at:[Link]

  • Castaneda, F., et al. "In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line." National Institutes of Health (NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Undecanol proper disposal procedures

4-Undecanol: Comprehensive Safety, Handling, and Disposal Protocols As drug development and chemical synthesis workflows scale, the proper management of secondary aliphatic alcohols like 4-Undecanol (CAS 4272-06-4) becom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Undecanol: Comprehensive Safety, Handling, and Disposal Protocols

As drug development and chemical synthesis workflows scale, the proper management of secondary aliphatic alcohols like 4-Undecanol (CAS 4272-06-4) becomes a critical operational priority[1]. Often utilized as a volatile oil component, plant metabolite, and synthesis intermediate, 4-Undecanol presents unique logistical challenges due to its physicochemical profile[1]. Furthermore, its common industrial derivatives (such as 7-ethyl-2-methyl-4-undecanol and its sulfated salts) amplify these hazards, necessitating strict adherence to environmental and safety regulations[2].

This guide provides researchers and laboratory managers with field-proven, step-by-step methodologies for the safe handling, spill containment, and proper disposal of 4-Undecanol.

Physicochemical Hazard Profiling

Understanding the physical properties of 4-Undecanol is the foundation of any safe handling protocol. We do not design safety systems around assumptions; we design them around the specific chemical behavior outlined below[3]:

PropertyValueOperational Implication
CAS Number 4272-06-4Unique identifier for safety tracking and waste manifesting[1].
Molecular Weight 172.31 g/mol High molecular weight contributes to lower volatility at room temperature[1].
Density ~0.828 g/mLFloats on water; aqueous flushing will spread spills rather than dilute them[3].
Flash Point ~94°C (201.2°F)Combustible liquid. Requires strict isolation from high heat and open flames[3].
Boiling Point ~229.7°CHigh boiling point means slow evaporation of spills, requiring active cleanup[3].
Solubility Insoluble in waterRequires organic solvents or surfactants for complete decontamination[4].

Pre-Operational Safety & PPE Causality

Before initiating any workflow involving 4-Undecanol, proper Personal Protective Equipment (PPE) must be established. We wear PPE based on the specific mechanistic interactions of aliphatic alcohols with human tissue and standard materials.

  • Glove Selection: Use Nitrile rubber gloves (minimum thickness 0.11 mm)[2]. Causality: Long-chain aliphatic alcohols can permeate standard latex over time. Nitrile provides a robust, non-polar barrier against organic molecules, preventing defatting of the skin.

  • Eye Protection: Splash-resistant safety goggles are mandatory. Causality: 4-Undecanol and its sulfated derivatives are known to cause severe eye irritation and potential corneal damage upon contact[2][5].

  • Engineering Controls: Operate within a certified chemical fume hood. Causality: While the flash point is relatively high (~94°C), aerosolization during transfer or heating during synthesis can generate combustible, irritating vapor mixtures that must be exhausted away from the operator[3][5].

Spill Response & Containment Workflow

In the event of a 4-Undecanol spill, immediate and methodical action prevents environmental contamination and personnel exposure.

Step-by-Step Methodology:

  • Isolate & Evacuate: Immediately remove all ignition sources (hot plates, Bunsen burners) from the vicinity. Evacuate non-essential personnel from the immediate area[2].

  • Source Containment (The "No-Water" Rule): Do NOT use water to flush the spill. Causality: Because 4-Undecanol has a density of 0.828 g/mL (less than water) and is insoluble, water will simply carry the floating chemical across the lab floor or into drains, exacerbating the contamination zone[3].

  • Apply Absorbent: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads[6]. Causality: Inert absorbents physically trap the liquid via capillary action without risking an exothermic reaction.

  • Collection: Use non-sparking tools to sweep up the saturated absorbent. Place the material into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket)[7].

  • Decontamination: Wash the affected surface with a mild detergent and warm water solution. Causality: Surfactants in the detergent will form micelles around the residual insoluble 4-Undecanol, allowing it to be safely wiped away and fully decontaminated.

Standard Disposal Protocols

4-Undecanol is classified as an environmental hazard (marine pollutant analog) and must never be discharged into the municipal sewer system[4][7].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all liquid 4-Undecanol waste and contaminated washings in a designated "Non-Halogenated Organic Waste" container. Ensure the container is clearly labeled with the chemical name, hazards, and accumulation start date.

  • Solvent Mixing for Incineration: Contact a licensed professional waste disposal service[7]. The standard protocol requires dissolving or mixing the 4-Undecanol waste with a highly combustible solvent (such as ethanol or acetone) prior to destruction[7].

  • Thermal Destruction (Incineration): The mixture must be burned in a commercial chemical incinerator equipped with an afterburner and a scrubber[7].

    • Causality: The addition of a combustible solvent ensures the mixture maintains a high enough BTU (British Thermal Unit) value for complete combustion. The afterburner guarantees that the long C11 carbon chains are fully oxidized into CO₂ and H₂O, preventing the release of toxic carbon monoxide or unburned hydrocarbons. The scrubber is critical if the waste contains sulfated derivatives (like sodium tetradecyl sulfate), as it neutralizes the resulting sulfur oxide (SOx) gases before they reach the atmosphere[2][7].

  • Solid Waste Management: Dispose of all contaminated packaging, gloves, and absorbents as "unused product" through your hazardous waste provider[7]. Do not place them in standard municipal trash.

Operational Workflow Visualization

The following diagram illustrates the self-validating decision tree for 4-Undecanol spill containment and disposal.

UndecanolDisposal Spill 4-Undecanol Spill Detected Isolate Isolate Area & Remove Ignition Sources Spill->Isolate Contain Contain Spill (Do NOT use water) Isolate->Contain Absorb Apply Inert Absorbent (Sand/Vermiculite) Contain->Absorb Collect Collect in RCRA Waste Container Absorb->Collect Mix Mix with Combustible Solvent Collect->Mix Incinerate Chemical Incinerator (Afterburner & Scrubber) Mix->Incinerate

Figure 1: 4-Undecanol spill containment and incineration disposal workflow.

References

  • PubChem. "4-Undecanol | C11H24O | CID 98971". National Center for Biotechnology Information.[Link]

  • PubChem. "1-Undecanol | C11H24O | CID 8184". National Center for Biotechnology Information.[Link]

  • LookChem. "7-ETHYL-2-METHYL-4-UNDECANOL Safety Data Sheet". LookChem.[Link]

  • Neogen. "Safety Data Sheet - XLT4 Supplement". Neogen Corporation. [Link]

Sources

Handling

Personal protective equipment for handling 4-Undecanol

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 4-Undecanol For researchers, synthetic chemists, and drug development professionals, handling medium-chain fatty alcohols like 4-Undeca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 4-Undecanol

For researchers, synthetic chemists, and drug development professionals, handling medium-chain fatty alcohols like 4-Undecanol (undecan-4-ol) requires a nuanced understanding of their physicochemical properties. Beyond basic regulatory compliance, establishing a self-validating safety and operational protocol ensures both operator safety and downstream assay integrity. This guide provides an authoritative, causality-driven framework for the personal protective equipment (PPE), handling, and disposal of 4-Undecanol.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the intrinsic properties of the reagent.

Expert Correction: While some commercial databases misclassify 4-Undecanol as a primary alcohol, its hydroxyl group at the C4 position chemically defines it as a secondary alcohol[1]. This structural nuance increases steric hindrance, influencing both its reactivity in esterification protocols and its interaction with elastomeric PPE materials.

PropertyValueCausality / Operational Implication
CAS Number 4272-06-4Unique identifier for precise SDS and regulatory tracking [3].
Molecular Formula C11H24OLong hydrocarbon chain dictates its amphiphilic, highly lipophilic nature.
Molecular Weight 172.31 g/mol Results in a viscous liquid with low volatility at room temperature [1].
Flash Point 66°C (151°F)Classified as a GHS Category 4 Combustible Liquid. Requires strict ignition control during heated reactions [3].
Boiling Point ~80°C at 0.3 kPaHigh boiling point under vacuum; low vapor pressure at standard atmospheric pressure [3].
GHS Hazards H315, H319, H335Causes skin/eye irritation and potential respiratory irritation [4].

Personal Protective Equipment (PPE) Matrix

PPE selection must be dictated by the chemical's lipophilicity and combustibility, rather than generic lab safety rules.

  • Hand Protection (Gloves):

    • Requirement: Nitrile rubber (minimum 0.11 mm thickness for splash contact; >0.3 mm for prolonged handling).

    • Causality: The lipophilic C11 chain of 4-Undecanol allows it to rapidly partition into and degrade natural rubber (latex), leading to breakthrough. Nitrile provides superior chemical resistance against aliphatic secondary alcohols.

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical safety goggles. A face shield is required if dispensing volumes >500 mL.

    • Causality: 4-Undecanol is a severe eye irritant (H319). Its viscous nature means splashes adhere to mucosal membranes, prolonging exposure and complicating eye-wash flushing [4].

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous shoes.

    • Causality: With a flash point of 66°C, spills on standard cotton/polyester clothing can act as a wick, creating a severe fire hazard if exposed to a spark or open flame [3].

  • Respiratory Protection:

    • Requirement: Generally not required at room temperature inside a certified fume hood. If heated above 66°C, use a half-mask respirator with an Organic Vapor (Type A) cartridge.

    • Causality: At 20°C, the vapor pressure is negligible. However, heating generates combustible and irritating vapors (H335) that readily exceed occupational exposure limits [4].

Operational Workflow & Methodologies

The following step-by-step methodologies ensure self-validating safety during routine laboratory operations.

Workflow N1 1. Fume Hood Preparation N2 2. PPE Donning (Nitrile, FR Coat) N1->N2 N3 3. Dispensing (PTFE/Glass) N2->N3 N4 4. Reaction / Application N3->N4 N5 5. Waste Segregation N4->N5

Caption: Standard operational workflow for handling combustible fatty alcohols.

Protocol 1: Safe Dispensing and Solvent Dilution

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80-100 fpm. Remove all hot plates, Bunsen burners, or static-generating equipment from the immediate vicinity.

  • Equipment Selection: Utilize glass or PTFE (Teflon) pipettes and volumetric flasks. Causality: 4-Undecanol can leach plasticizers from standard polystyrene serological pipettes, introducing critical impurities into downstream drug development assays.

  • Dispensing: Transfer the required volume of 4-Undecanol slowly. If transferring from a bulk container (>4 L), ensure the drum and receiving vessel are electrically grounded to prevent static discharge.

  • Dilution: 4-Undecanol is only slightly soluble in water but highly miscible in organic solvents (e.g., ethanol, ether) [2]. Add the alcohol to the organic solvent under continuous magnetic stirring to prevent localized concentration gradients.

Protocol 2: Post-Reaction Equipment Decontamination

  • Primary Rinse: Rinse all glassware with a compatible organic solvent (e.g., acetone or ethanol) into a designated organic waste container. Causality: Due to its amphiphilic nature and low aqueous solubility, washing directly with water will cause the alcohol to bead up, leaving a stubborn, viscous film on the glass.

  • Secondary Wash: Submerge the solvent-rinsed glassware in a warm, surfactant-based aqueous bath (e.g., Alconox).

  • Final Rinse: Rinse with deionized water and dry in a ventilated oven (<50°C to avoid volatilizing residual traces).

Spill Response & Waste Disposal Plan

In the event of a spill, immediate action must be dictated by the temperature of the liquid, as this determines the vapor and flammability hazard.

SpillResponse Spill 4-Undecanol Spill Detected Assess Assess Liquid Temperature (Is it > 66°C?) Spill->Assess Hot Evacuate & Remove Ignition Sources Assess->Hot Yes (Vapor Hazard) Cold Contain with Inert Absorbent Assess->Cold No (Room Temp) Hot->Cold Once Cooled/Secured Clean Clean with Organic Solvent (Acetone/Ethanol) Cold->Clean Dispose Solid Waste Disposal (Combustible) Clean->Dispose

Caption: Logical decision tree for 4-Undecanol spill response based on flash point hazards.

Spill Containment Protocol:

  • Assess and Isolate: If the spill occurs during a heated reaction (>66°C), immediately shut off heat sources, evacuate the immediate area, and allow the liquid to cool below its flash point.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene waste bag or rigid plastic container.

  • Surface Decontamination: Wipe the spill area with acetone-soaked rags to remove the remaining slippery residue, placing the rags into the same waste container.

Waste Disposal Plan:

  • Segregation: Classify all 4-Undecanol liquid waste and contaminated solid debris as Non-Halogenated Organic Waste .

  • Drain Prohibition: Never discharge 4-Undecanol into aqueous laboratory sinks. Its low solubility and high viscosity will cause it to accumulate in P-traps, creating blockages and localized flammability hazards.

  • Storage: Store waste containers in a dedicated, ventilated Flammables Cabinet at temperatures <25°C until collected by certified environmental health and safety (EHS) personnel.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98971, 4-Undecanol." PubChem, [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Undecanol
Reactant of Route 2
Reactant of Route 2
4-Undecanol
© Copyright 2026 BenchChem. All Rights Reserved.